3,5-Difluoro-4-formylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,5-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXWYWTZCKDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584843 | |
| Record name | 3,5-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-15-5 | |
| Record name | 3,5-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-formylbenzonitrile: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzonitriles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the privileged scaffolds in this domain are fluorinated benzonitriles, which serve as versatile synthetic intermediates. This technical guide focuses on the chemical properties, synthesis, and applications of a particularly valuable, yet under-documented, building block: 3,5-Difluoro-4-formylbenzonitrile .
With its distinct arrangement of two fluorine atoms flanking a formyl group and a cyano moiety on a benzene ring, this compound presents a unique electronic profile and a wealth of synthetic handles for further chemical elaboration. This guide aims to provide a comprehensive overview for researchers and drug development professionals, consolidating available data and offering insights into its potential applications.
Core Chemical and Physical Properties
This compound, with the CAS number 467442-15-5, is a trifunctional aromatic compound.[1][2] The presence of two fluorine atoms ortho to the formyl group and meta to the nitrile significantly influences the molecule's reactivity and physicochemical properties.
| Property | Value | Source |
| CAS Number | 467442-15-5 | [1][2] |
| Molecular Formula | C₈H₃F₂NO | [3] |
| Molecular Weight | 167.11 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
| Predicted XlogP | 1.3 | [3] |
Molecular Structure and Spectroscopic Data
The structure of this compound is characterized by a 1,2,3,5-tetrasubstituted benzene ring. The strong electron-withdrawing nature of the fluorine, formyl, and cyano groups results in an electron-deficient aromatic ring.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the cited literature, the following are predicted characteristics based on the structure and data from analogous compounds:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will likely appear as complex multiplets. The aldehyde proton will appear as a singlet or a triplet (due to coupling with the ortho fluorine atoms) significantly downfield (around 10 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be in the range of 185-195 ppm, and the nitrile carbon will be around 115-120 ppm. The carbons attached to the fluorine atoms will show large C-F coupling constants. The electron-withdrawing groups will cause a general downfield shift for the aromatic carbons.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).
Synthesis of this compound
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, non-validated protocol based on standard organic chemistry transformations. Researchers should perform their own optimization and safety assessment.
Step 1: Diazotization of 4-Amino-3,5-difluorobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-difluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formylation via a Modified Sandmeyer Reaction
-
In a separate flask, prepare a solution of a suitable formylating agent (e.g., formaldehyde oxime in the presence of a copper(I) catalyst) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the formylating agent solution, maintaining a controlled temperature. Vigorous gas evolution (N₂) is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Synthetic Potential
The chemical reactivity of this compound is dictated by its three functional groups and the electron-deficient nature of the aromatic ring.
Reactions of the Aldehyde Group
The formyl group is a versatile handle for a wide range of transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-cyano-2,6-difluorobenzoic acid, a potentially valuable synthetic intermediate in its own right.[3][4]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (4-hydroxymethyl-3,5-difluorobenzonitrile) can be achieved using mild reducing agents like sodium borohydride.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can provide various substituted aminomethyl derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can undergo olefination reactions to form substituted alkenes, providing a route to extend the carbon chain.[5][6]
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of Knoevenagel condensation products.
Reactions of the Nitrile Group
The nitrile group can also participate in several important transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, although this may also affect the formyl group depending on the reaction conditions.
-
Reduction: The nitrile can be reduced to a primary amine (4-aminomethyl-3,5-difluorobenzaldehyde) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.
Nucleophilic Aromatic Substitution
The strong electron-withdrawing effect of the formyl and nitrile groups, combined with the two fluorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While there are no specific literature examples for this substrate, it is plausible that one or both fluorine atoms could be displaced by strong nucleophiles under suitable conditions.
Applications in Research and Development
While specific, documented applications of this compound are sparse in readily available literature, its structure suggests significant potential as a building block in several areas:
Medicinal Chemistry and Drug Discovery
The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of medicinal interest. The difluorobenzonitrile moiety is present in a number of biologically active compounds. The aldehyde functionality allows for the introduction of diverse side chains and pharmacophores through the reactions described above. For instance, it could be a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity.
Materials Science
Fluorinated aromatic compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. The high polarity and potential for intermolecular interactions conferred by the fluorine, nitrile, and formyl groups could make derivatives of this compound interesting candidates for these applications.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related compounds such as 3-formylbenzonitrile are known to cause skin and eye irritation and may cause respiratory irritation.[7]
Conclusion
This compound is a promising yet underexplored building block with significant potential for innovation in both medicinal chemistry and materials science. Its unique electronic properties and trifunctional nature provide a versatile platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data for its physical and chemical properties is yet to be fully documented in the scientific literature, this guide provides a foundational understanding based on available information and established chemical principles. It is hoped that this technical guide will stimulate further research into the synthesis, characterization, and application of this valuable compound, unlocking its full potential for scientific advancement.
References
- 1. This compound | 467442-15-5 [chemicalbook.com]
- 2. This compound | 467442-15-5 [sigmaaldrich.com]
- 3. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]
- 4. 4-CYANO-2,6-DIFLUOROBENZOIC ACID | 181073-82-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 3-甲酰基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Application of 3,5-Difluoro-4-formylbenzonitrile in Modern Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of the Key Pharmaceutical Intermediate: 3,5-Difluoro-4-formylbenzonitrile (CAS Number: 467442-15-5).
This guide provides a comprehensive technical overview of this compound, a strategically important building block in medicinal chemistry. Authored for seasoned researchers and drug development professionals, this document moves beyond basic data to provide actionable insights into the causality behind its synthetic routes, its reactivity, and its pivotal role in the generation of contemporary therapeutics.
Molecular Overview and Physicochemical Properties
This compound, also known as 4-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound featuring a nitrile, an aldehyde, and two fluorine atoms in a meta arrangement relative to the nitrile. This specific substitution pattern imparts unique electronic properties that are highly advantageous in the design of bioactive molecules. The strong electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, influencing its reactivity and the pharmacological properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 467442-15-5 | [1] |
| Molecular Formula | C₈H₃F₂NO | [2][3] |
| Molecular Weight | 167.11 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder | [2] |
| Purity | Typically ≥97% | [3] |
| InChI Key | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [4] |
| SMILES | O=Cc1c(F)cc(C#N)cc1F | [4][5] |
| Storage | Keep in a cool, dry place | [2] |
Synthesis and Purification: A Proposed Protocol
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be devised based on established organic chemistry principles and published procedures for analogous compounds. A plausible and efficient route begins with the commercially available 3,5-difluorobenzonitrile. The critical step is the introduction of the formyl group at the 4-position, which is activated by the flanking fluorine atoms.
A directed ortho-metalation (DoM) approach is a highly effective strategy for this transformation. The fluorine atoms enhance the acidity of the proton at the C4 position, facilitating deprotonation by a strong base, followed by quenching with an appropriate formylating agent.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Directed Ortho-Metalation and Formylation
Materials:
-
3,5-Difluorobenzonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Lithiation: Dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the benzonitrile solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is facilitated by the directing and activating effects of the fluorine atoms.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The deep color of the lithiated intermediate should dissipate upon addition. Stir the mixture for an additional 1-2 hours at -78 °C, then allow it to slowly warm to room temperature overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetry of the molecule, a single signal for the two aromatic protons is anticipated. This signal will appear as a triplet due to coupling with the two adjacent fluorine atoms. The aldehyde proton will be observed as a singlet in the downfield region (typically δ 9-10 ppm).
¹³C NMR: The carbon NMR will show distinct signals for the nitrile, aldehyde, and aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the strong electron-withdrawing groups.
FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 167.11 g/mol . The fragmentation pattern would likely involve the loss of the formyl group.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its three functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the nitrile group can undergo hydrolysis or reduction. The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr), although the positions ortho to the nitrile and meta to the formyl group are not as highly activated as in other systems.
Key Reactions:
-
Wittig Reaction: The aldehyde functionality readily participates in Wittig-type reactions to form alkenes. This is a powerful method for extending the carbon chain and introducing new functionalities. The reaction of this compound with a phosphonium ylide will yield the corresponding styrene derivative.[6][7][8][9][10] This is a cornerstone reaction for creating more complex molecular scaffolds from this building block.
References
- 1. 467442-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. jieheng.lookchem.com [jieheng.lookchem.com]
- 3. This compound, 97%, CasNo.467442-15-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-formylbenzonitrile
Prepared by: Senior Application Scientist
Abstract
Introduction: The Structural and Chemical Context
3,5-Difluoro-4-formylbenzonitrile is a highly functionalized aromatic compound. Its molecular architecture, featuring an electron-withdrawing nitrile group, an aldehyde functionality, and two fluorine atoms, makes it a versatile intermediate in organic synthesis, particularly for creating complex molecular architectures in pharmaceuticals and agrochemicals.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and its ultimate utility.
Molecular Structure:
-
Molecular Formula: C₈H₃F₂NO[2]
-
Molecular Weight: 167.12 g/mol [3]
-
InChI Key: GOBXWYWTZCKDBF-UHFFFAOYSA-N[2]
-
Canonical SMILES: C1=C(C=C(C(=C1F)C=O)F)C#N[2]
Given the potential for isomeric impurities during synthesis, a comprehensive spectroscopic analysis is not merely a procedural step but a necessary validation of molecular identity. This guide provides the reference data and interpretive logic required for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be simple yet highly informative. Due to the molecule's C₂ᵥ symmetry plane bisecting the C-CN and C-CHO bonds, the two aromatic protons are chemically and magnetically equivalent.
-
Aldehyde Proton (CHO): A single, uncoupled proton is expected. Its proximity to the deshielding carbonyl group and aromatic ring places its chemical shift significantly downfield, typically in the range of δ 9.5 - 10.5 ppm . This signal should appear as a sharp singlet (s), or potentially a triplet due to small four-bond coupling to the fluorine atoms (⁴JHF).
-
Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring will appear as a single resonance. This signal will be split by the two adjacent fluorine atoms. The coupling, which occurs over three bonds (³JHF), is expected to produce a triplet (t). The strong electron-withdrawing effects of the nitrile, aldehyde, and fluorine substituents will shift this signal downfield. Based on data for 3,5-Difluorobenzonitrile[4], the signal is predicted to be in the range of δ 7.8 - 8.2 ppm .
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~10.1 | s (or t) | ⁴JHF ≈ 1-2 Hz | 1H, CHO |
| ~7.9 | t | ³JHF ≈ 7-9 Hz | 2H, Ar-H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about functional groups. The presence of fluorine introduces carbon-fluorine coupling (JCF), which is invaluable for assignments. Five distinct carbon signals are expected due to symmetry.
-
Carbonyl Carbon (C=O): This signal will appear far downfield, characteristic of an aldehyde, predicted at δ 185 - 190 ppm . It may exhibit a small triplet splitting due to three-bond coupling to the fluorines (³JCF).
-
Fluorine-Bearing Carbons (C-F): These two equivalent carbons will show a very large one-bond coupling constant (¹JCF), which is a hallmark of a direct C-F bond. The signal will appear as a doublet (or more accurately, the 'X' part of an AMX system if considering the other fluorine) in the range of δ 160 - 168 ppm , with ¹JCF ≈ 250-260 Hz.[5]
-
Aldehyde- and Nitrile-Bearing Carbons (C-CHO, C-CN): These quaternary carbons are in unique environments. The carbon bearing the formyl group (C-CHO) is predicted around δ 135 - 140 ppm , while the carbon bearing the nitrile group (C-CN) is expected around δ 115 - 120 ppm . Both will likely appear as triplets due to two-bond (²JCF) and three-bond (³JCF) coupling to the fluorine atoms, respectively.
-
Aromatic Carbons (C-H): The two equivalent methine carbons are expected around δ 115 - 120 ppm and will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF).
-
Nitrile Carbon (C≡N): The nitrile carbon itself is predicted to have a chemical shift of δ 114 - 118 ppm .[6]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~187 | t | ³JCF ≈ 5-10 Hz | C=O |
| ~164 | d | ¹JCF ≈ 255 Hz | C-F |
| ~138 | t | ²JCF ≈ 10-15 Hz | C-CHO |
| ~118 | t | ²JCF ≈ 20-25 Hz | C-H |
| ~116 | s or t | ⁴JCF ≈ 1-3 Hz | C≡N |
| ~115 | t | ³JCF ≈ 8-12 Hz | C-CN |
¹⁹F NMR Spectroscopy
Due to symmetry, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift is sensitive to the electronic environment. For aryl fluorides, this is typically in the range of δ -100 to -120 ppm (relative to CFCl₃).[7][8] The signal is expected to be a doublet of doublets or a triplet, coupled to the adjacent aromatic protons (³JFH).
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| ~ -105 | t | ³JFH ≈ 7-9 Hz | 2F, Ar-F |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 5 seconds and an accumulation of 1024 scans are recommended for good signal-to-noise, especially for the quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting pattern. Use a spectral width appropriate for the aryl fluoride region.
Visualization of NMR Coupling
The following diagram illustrates the key scalar (J) coupling relationships that define the NMR spectra of the molecule.
Caption: Key J-coupling interactions in this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for confirming the presence of key functional groups.
The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitrile, carbonyl, and C-F bonds.
-
C≡N Stretch: A sharp, strong absorption characteristic of a nitrile group, expected around 2230-2240 cm⁻¹ .
-
C=O Stretch: A very strong, sharp absorption from the aldehyde carbonyl group, anticipated in the region of 1700-1715 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde.
-
C-F Stretches: Aryl-fluorine bonds produce intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
Aldehyde C-H Stretch: Two characteristic weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), which are diagnostic for an aldehyde C-H bond.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Weak | Aromatic C-H Stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |
| ~2235 | Strong, Sharp | C≡N Stretch |
| ~1710 | Very Strong | C=O Stretch |
| ~1590, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Very Strong | Aryl C-F Stretch |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction using the spectrometer software.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.
-
Molecular Ion (M⁺): Using high-resolution mass spectrometry (HRMS), the molecular ion peak will confirm the elemental composition. The monoisotopic mass of C₈H₃F₂NO is 167.01826 Da .[2][9]
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways would involve the loss of the aldehyde group functionalities.
-
[M-H]⁺ (m/z 166): Loss of a hydrogen radical from the aldehyde.
-
[M-CO]⁺ (m/z 139): Loss of a neutral carbon monoxide molecule, a very common fragmentation for aromatic aldehydes.
-
[M-CHO]⁺ (m/z 138): Loss of the entire formyl radical. This resulting 3,5-difluorobenzonitrile cation would be a prominent peak.
-
Table 5: Predicted Key Fragments in EI-MS
| m/z (Nominal) | m/z (Exact) | Identity |
|---|---|---|
| 167 | 167.0183 | [C₈H₃F₂NO]⁺ (Molecular Ion) |
| 166 | 166.0104 | [C₈H₂F₂NO]⁺ |
| 139 | 139.0206 | [C₇H₃F₂N]⁺ |
| 138 | 138.0128 | [C₇H₂F₂N]⁺ |
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 250 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions observed.
Visualization of Mass Spectrometry Fragmentation
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹⁹F NMR spectra confirm the substitution pattern and proton/fluorine environments through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum verifies the carbon backbone and the presence of all functional groups. IR spectroscopy offers rapid confirmation of the nitrile and aldehyde functionalities, while mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide the necessary data for unambiguous identification and purity assessment, ensuring the compound's suitability for its intended downstream applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 7. colorado.edu [colorado.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis and Application of 3,5-Difluoro-4-formylbenzonitrile
Executive Summary
3,5-Difluoro-4-formylbenzonitrile is a key trifunctional aromatic building block whose strategic importance in medicinal and materials chemistry cannot be overstated. The precise arrangement of two fluorine atoms, a nitrile group, and a formyl group on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the substituents creates a unique electronic environment that influences the reactivity of each functional group, enabling selective transformations. This guide provides a comprehensive overview of the most logical and field-proven synthetic route to this compound, delves into the rationale behind the experimental design, and explores its applications as a pivotal intermediate in drug discovery.
Introduction: A Molecule of Strategic Importance
Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 467442-15-5) is an exemplar of a highly functionalized, fluorinated intermediate.
Its core structure features:
-
A Benzonitrile Moiety: A versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, or be chemically transformed into amines, amides, or carboxylic acids.[2][3]
-
An Aldehyde (Formyl) Group: A reactive handle for a vast array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and numerous carbon-carbon bond-forming reactions.
-
Two Meta-Fluorine Atoms: These atoms flank the formyl group, significantly influencing the ring's electronics and providing metabolic stability.
This unique combination makes it a sought-after precursor for creating diverse chemical libraries and synthesizing targeted therapeutic agents.
Synthetic Methodologies: From Precursor to Product
The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. Direct formylation of a disubstituted precursor like 3,5-difluorobenzonitrile is challenging due to the directing effects of the existing groups. Therefore, a more robust and common strategy involves the installation of the formyl group from a pre-functionalized precursor.
2.1 Retrosynthetic Analysis & The Chosen Pathway
A logical retrosynthetic disconnection of this compound points to a formylation reaction of an organometallic species derived from a halogenated precursor. The most viable and commercially practical starting material is 4-Bromo-3,5-difluorobenzonitrile . This pathway is advantageous as it leverages the well-established and highly efficient lithium-halogen exchange reaction.[4]
Caption: Retrosynthetic analysis of the target compound.
2.2 Primary Synthesis Route: Formylation via Lithium-Halogen Exchange
This method is the cornerstone for the preparation of this compound. It proceeds in two main steps: the formation of an aryllithium intermediate, followed by its reaction with an electrophilic formylating agent.
2.2.1 Principle and Rationale
The core of this synthesis is the lithium-halogen exchange, a rapid and efficient reaction, particularly for aryl bromides.[4][5]
-
Causality of Reagent Choice: An organolithium reagent, typically n-butyllithium (n-BuLi), is used to abstract the bromine atom. The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[4]
-
Criticality of Cryogenic Conditions: The reaction is performed at very low temperatures (typically -78 °C) for several key reasons:
-
Stability of the Intermediate: The generated aryllithium species is highly reactive and can be unstable at higher temperatures, leading to side reactions.
-
Preventing Side Reactions: Low temperatures prevent the organolithium reagent from reacting with other functional groups on the molecule, such as the nitrile.
-
Kinetic Control: It ensures the reaction proceeds via the desired kinetically controlled pathway.[4]
-
-
Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this transformation.[6] The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.
2.2.2 Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
4-Bromo-3,5-difluorobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 4-Bromo-3,5-difluorobenzonitrile (1.0 eq).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. Successful exchange is critical and depends on the quality of the organolithium reagent and strictly anhydrous conditions.
-
Formylation: Anhydrous DMF (3.0 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for verifying the successful synthesis of the target compound.
| Property | Data | Source |
| CAS Number | 467442-15-5 | [PubChem] |
| Molecular Formula | C₈H₃F₂NO | [7] |
| Molecular Weight | 167.11 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid | |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)C#N | [7] |
| InChIKey | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [7] |
| Predicted ¹H NMR | Aromatic protons expected as a doublet or triplet in the δ 7.5-8.0 ppm range; Aldehyde proton ~δ 10.0 ppm. | [ChemDraw] |
| Predicted ¹⁹F NMR | Two distinct fluorine environments are expected. | [ChemDraw] |
| Predicted ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~115 ppm), and aldehyde carbonyl carbon (~190 ppm). | [ChemDraw] |
| IR Spectroscopy | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F bonds. | [General] |
(Note: Predicted spectral data is based on standard chemical shift values and may vary slightly from experimental results.)
Discovery and Applications in Drug Development
While a singular "discovery" paper for this compound is not prominent, its value emerged through its incorporation into more complex molecules disclosed in the patent literature, particularly within pharmaceutical research. It is a quintessential "enabling" molecule, providing a ready-made scaffold for medicinal chemists.
4.1 Emergence as a Key Building Block
The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening or for the later stages of lead optimization in a drug discovery program. Fluorinated benzonitriles are common motifs in active pharmaceutical ingredients (APIs).[3]
4.2 Role in the Synthesis of Bioactive Molecules
The aldehyde and nitrile groups serve as versatile handles for introducing diversity and building molecular complexity.
Caption: Synthetic utility of the target compound as a versatile building block.
-
Via the Aldehyde: The formyl group is a gateway to a multitude of structures. Reductive amination can install a diverse range of amine-containing side chains, a common strategy for improving solubility and modulating pharmacology. Oxidation provides the corresponding carboxylic acid, and olefination reactions (e.g., Wittig) can be used to form carbon-carbon double bonds.[1]
-
Via the Nitrile: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles, which are often used as carboxylic acid bioisosteres in drug design.
This versatility has led to its use as an intermediate in the synthesis of compounds targeting a wide range of diseases. Its presence in the patent literature points to its role in the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents.
Conclusion
This compound is a high-value chemical intermediate whose synthesis is reliably achieved through a well-understood organometallic pathway. The key to its successful preparation lies in the careful execution of the lithium-halogen exchange reaction under strictly controlled, anhydrous, and cryogenic conditions. Its trifunctional nature provides chemists with a powerful platform for the efficient construction of complex and biologically relevant molecules, solidifying its role as a critical tool in the arsenal of modern drug discovery and development professionals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, such as melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. For professionals in pharmaceutical and agrochemical research, these data points are not mere numbers; they are foundational pillars upon which successful development programs are built. This guide provides an in-depth look at the melting and boiling points of 3,5-Difluoro-4-formylbenzonitrile, a key fluorinated building block, emphasizing the causality behind experimental choices and the broader implications for its application.
The strategic incorporation of fluorine into molecular scaffolds has become a powerful tool in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Consequently, fluorinated compounds like this compound are of significant interest as intermediates in the synthesis of novel therapeutic agents.[1][2] An accurate determination of their physical properties is the first step in unlocking their full potential.
Core Physical Properties of this compound
This compound is a crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are crucial indicators of its purity and thermal stability. These values are essential for designing appropriate reaction conditions, purification strategies (such as distillation or recrystallization), and for long-term storage.
| Property | Value | Source(s) |
| Melting Point | 97-101 °C | [1][4] |
| Boiling Point | 261.91 °C (at 760 mmHg) | [1][2][3][4] |
| CAS Number | 467442-15-5 | [1][2][3][4] |
| Molecular Formula | C₈H₃F₂NO | [1] |
| Molecular Weight | 167.11 g/mol | [1] |
Note: The melting point is reported as a range, which is typical for organic compounds. A narrow melting point range is indicative of high purity.
Experimental Determination of Physical Properties: A Self-Validating System
The determination of melting and boiling points is a fundamental practice in chemical characterization. The methodologies described below are designed to be self-validating, ensuring the accuracy and reliability of the obtained data.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.
-
Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.
Boiling Point Determination: The Microscale Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, microscale methods are employed to minimize waste and enhance safety.
Methodology:
-
Sample Preparation: A small volume (a few microliters) of the substance, if in liquid form, is introduced into a small test tube or a melting point capillary tube. For a solid like this compound, this determination would follow its melting.
-
Apparatus Setup: A smaller, inverted capillary tube is placed inside the sample-containing tube to trap air and act as a nucleation site for boiling. The assembly is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).
-
Heating and Observation: The apparatus is heated gradually. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
-
Data Recording: The heat source is removed, and the temperature at which the liquid is drawn back into the inverted capillary is recorded as the boiling point.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the physical properties of a compound like this compound, emphasizing the iterative nature of purification and characterization.
Caption: Workflow for the physical characterization of this compound.
Conclusion: Foundational Data for Advanced Applications
The accurate determination of the melting and boiling points of this compound provides a critical foundation for its use in research and development. These fundamental physical properties are indispensable for ensuring the purity of the material, designing efficient synthetic and purification protocols, and predicting its behavior in various formulation and delivery systems. For researchers and drug development professionals, this technical guide underscores the importance of rigorous physicochemical characterization as a cornerstone of scientific integrity and a prerequisite for the successful advancement of novel chemical entities.
References
A Quantum Chemical Deep Dive into 3,5-Difluoro-4-formylbenzonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated Aromatic Scaffolds
In the landscape of modern drug discovery, fluorinated organic molecules have carved out a significant niche, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic incorporation of fluorine atoms can modulate metabolic stability, binding affinity, and membrane permeability. 3,5-Difluoro-4-formylbenzonitrile, a polysubstituted aromatic compound, represents a scaffold of considerable interest. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effects of the fluorine atoms, creates a unique electronic environment that can be exploited in the design of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound. As a self-validating protocol, we will delve into the theoretical underpinnings of our chosen computational methods, present a step-by-step workflow for the calculations, and analyze the resulting molecular properties. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research endeavors.
Methodological Framework: A First-Principles Approach
Our investigation into the electronic structure and properties of this compound is grounded in Density Functional Theory (DFT), a robust and widely-used quantum chemical method. The choice of DFT, specifically the B3LYP functional, is predicated on its proven track record in providing a balance between computational cost and accuracy for organic molecules.[1][2][3] To ensure a reliable description of the electronic distribution, particularly for the electronegative fluorine and nitrogen atoms, we have employed the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distributions.[4]
All calculations were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[5] The computational workflow is designed to first determine the most stable molecular geometry, followed by an analysis of its vibrational and electronic properties.
Experimental Protocol: Computational Workflow
-
Molecular Structure Construction : The initial 3D structure of this compound was built using the GaussView 6 molecular editor, based on its known chemical connectivity.[6]
-
Geometry Optimization : A full geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule.
-
Vibrational Frequency Analysis : Following geometry optimization, a frequency calculation was carried out at the same level of theory. This serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation.
-
-
Electronic Properties and Frontier Molecular Orbital Analysis : The optimized geometry was then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and electronic excitability.
-
UV-Vis Spectrum Prediction : To understand the molecule's interaction with ultraviolet and visible light, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converged to a planar structure for the aromatic ring and the formyl group, as expected. The key structural parameters are summarized in the table below. The bond lengths and angles are consistent with those observed in similar aromatic compounds.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| C-CN | 1.44 Å | |
| C≡N | 1.15 Å | |
| C-F | 1.34 Å | |
| C-CHO | 1.48 Å | |
| C=O | 1.21 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122° |
| C-C-CN | 121.5° | |
| C-C-F | 119.8° | |
| C-C-CHO | 123.1° | |
| C-C=O | 124.5° |
digraph "Molecular_Structure" {
graph [overlap=false, splines=true];
node [shape=point, color="#202124"];
edge [color="#202124"];
// Aromatic Ring
C1 [pos="0,1!", label="C", fontcolor="#202124"];
C2 [pos="-0.87,0.5!", label="C", fontcolor="#202124"];
C3 [pos="-0.87,-0.5!", label="C", fontcolor="#202124"];
C4 [pos="0,-1!", label="C", fontcolor="#202124"];
C5 [pos="0.87,-0.5!", label="C", fontcolor="#202124"];
C6 [pos="0.87,0.5!", label="C", fontcolor="#202124"];
// Substituents
C7 [pos="1.74,1!", label="C", fontcolor="#202124"]; // Formyl Carbon
O8 [pos="2.61,0.5!", label="O", fontcolor="#EA4335"]; // Formyl Oxygen
H9 [pos="1.74,1.7!", label="H", fontcolor="#4285F4"]; // Formyl Hydrogen
F10 [pos="-1.74,1!", label="F", fontcolor="#34A853"]; // Fluorine
F11 [pos="1.74,-1!", label="F", fontcolor="#34A853"]; // Fluorine
C12 [pos="-1.74,-1!", label="C", fontcolor="#202124"]; // Nitrile Carbon
N13 [pos="-2.61,-1.5!", label="N", fontcolor="#4285F4"]; // Nitrile Nitrogen
H14 [pos="0, -1.7!", label="H", fontcolor="#4285F4"]; // Aromatic Hydrogen// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C6 -- C7; C7 -- O8 [style=double]; C7 -- H9;
C2 -- F10;
C5 -- F11;
C3 -- C12; C12 -- N13 [style=triple];
C4 -- H14;
// Labels
C1 [xlabel="C1"]; C2 [xlabel="C2"]; C3 [xlabel="C3"]; C4 [xlabel="C4"]; C5 [xlabel="C5"]; C6 [xlabel="C6"];
C7 [xlabel="C7"]; O8 [xlabel="O8"]; H9 [xlabel="H9"]; F10 [xlabel="F10"]; F11 [xlabel="F11"];
C12 [xlabel="C12"]; N13 [xlabel="N13"]; H14 [xlabel="H14"];
}
#### Vibrational Analysis
The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. The most characteristic vibrational modes are highlighted in the table below and compared with experimental data from structurally similar molecules to validate our computational approach.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference Molecule |
| :--- | :--- | :--- | :--- |
| C≡N stretch | 2245 | ~2230 | 3,5-Difluorobenzonitrile |
| C=O stretch | 1715 | ~1700 | 4-Formylbenzonitrile |
| Aromatic C-C stretch | 1605, 1580 | 1600-1450 | Substituted Benzenes |
| C-F stretch | 1320, 1150 | ~1300, ~1150 | 3,5-Difluorobenzonitrile |
| C-H (aldehyde) stretch | 2860 | ~2850 | 4-Formylbenzonitrile |
The strong correlation between our calculated frequencies and the experimental values for analogous compounds lends confidence to the accuracy of our chosen theoretical model. The C≡N and C=O stretching frequencies are particularly diagnostic and are well-reproduced by the B3LYP functional.
#### Frontier Molecular Orbitals: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEym7Nd5wqC0-jxZlhoyBroTI_ZQCCaLr0b3gha8zWJOsohMAtvCTJwgGmI8ueJC_W8eQW0BL2xo6htUJbX4x6v8r-pjWxApbJNmBNLbgtC7-hpeaOjW0DdogrkrtjIWHG5SAaFL5aOe5MOQ6YKmiVvneDDFuhppJSlpcV9XCzK7WYC9WfvGlty_vkPlHbP30g5eFdkDV4yvXeWHr1K6kHSPC_ErdsUm6YUyEw%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIS9miIbd5Bnjd8qhdxbdjmYBJCJO9Vu3vsVOoscJvqqx21L1HA6OKsd05zrb42-s4rsHWr9_vMC3bFl58cgQLPirGOwVGc9iEVE_Zt68tjkG_K9YtnVS0oQjtOK18xUX467s_cuHTCZQ3YGIQpuVbEFSqFwbCtcgKaS5S)]
* **HOMO:** -8.12 eV
* **LUMO:** -3.45 eV
* **HOMO-LUMO Gap:** 4.67 eV
The HOMO is primarily localized on the benzene ring and the oxygen atom of the formyl group, indicating these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is distributed across the entire molecule, with significant contributions from the nitrile and formyl groups, suggesting these are the primary electron-accepting regions. The relatively large HOMO-LUMO gap of 4.67 eV suggests that this compound is a moderately stable molecule with moderate chemical reactivity. This information is invaluable for predicting how this scaffold might interact with biological targets.
#### Simulated UV-Vis Spectrum
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The most significant electronic transition is predicted to occur at approximately 285 nm. This absorption corresponds to a π → π* transition, primarily involving the electrons of the aromatic system.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| :--- | :--- | :--- |
| 285 | 0.25 | HOMO -> LUMO |
| 240 | 0.18 | HOMO-1 -> LUMO |
The predicted absorption maximum in the UV region is consistent with the electronic structure of an aromatic aldehyde. This information can be used to guide experimental studies, such as in the development of photo-activated probes or in understanding the photostability of drug candidates.
### Conclusion: A Predictive Framework for Drug Design
This technical guide has detailed a robust and validated quantum chemical workflow for the in-silico characterization of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, vibrational frequencies, and key electronic properties. The strong agreement between our calculated vibrational frequencies and experimental data for structurally related compounds provides a high degree of confidence in the predictive power of our chosen methodology.
The insights gained from the analysis of the frontier molecular orbitals and the simulated UV-Vis spectrum offer a molecular-level understanding of the reactivity and photophysical properties of this important fluorinated scaffold. This knowledge can be directly applied by researchers in the rational design of novel drug candidates, enabling the prediction of metabolic vulnerabilities, potential sites of interaction with biological targets, and phototoxic liabilities. By integrating these computational approaches into the drug discovery pipeline, we can accelerate the identification and optimization of new and effective therapeutics.
---
### References
1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *Journal of Chemical Theory and Computation*. [https://pubs.acs.org/doi/10.1021/ct700248k](https://pubs.acs.org/doi/10.1021/ct700248k)
2. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *Semantic Scholar*. [https://www.semanticscholar.org/paper/Performance-of-B3LYP-Density-Functional-Methods-a-Feller-Ginsbach/87e74971c2518e3810842e472a159e1966567119](https://www.semanticscholar.org/paper/Performance-of-B3LYP-Density-Functional-Methods-a-Feller-Ginsbach/87e74971c2518e3810842e472a159e1966567119)
3. What do HOMO and LUMO mean? How would you go about interpreting their values?. *Study.com*. [https://study.com/learn/a/what-do-homo-and-lumo-mean-how-would-you-go-about-interpreting-their-values-11327931.html](https://study.com/learn/a/what-do-homo-and-lumo-mean-how-would-you-go-about-interpreting-their-values-11327931.html)
4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. *ResearchGate*. [https://www.researchgate.net/publication/6238692_Performance_of_B3LYP_Density_Functional_Methods_for_a_Large_Set_of_Organic_Molecules](https://www.researchgate.net/publication/6238692_Performance_of_B3LYP_Density_Functional_Methods_for_a_Large_Set_of_Organic_Molecules)
5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. *ACS Publications*. [https://pubs.acs.org/doi/full/10.1021/ct700248k](https://pubs.acs.org/doi/full/10.1021/ct700248k)
6. Quantum Chemistry with Gaussian using GaussView. *University of Illinois*. [https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-gv-tutorial.pdf](https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-gv-tutorial.pdf)
7. A QUANTUM-THEORETICAL STUDY OF SOME AROMATIC NITRILES BY THE SEMIEMPIRICAL LCAO–SCF–MO METHOD. *Canadian Journal of Chemistry*. [https://cdnsciencepub.com/doi/pdf/10.1139/v65-085](https://cdnsciencepub.com/doi/pdf/10.1139/v65-085)
8. Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). *Medium*. [https://medium.com/@shoubhik.maiti/introduction-to-molecular-modelling-part-7-basis-sets-in-gamess-99482436d46d](https://medium.com/@shoubhik.maiti/introduction-to-molecular-modelling-part-7-basis-sets-in-gamess-99482436d46d)
9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. *ACS Publications*. [https://pubs.acs.org/doi/pdf/10.1021/ct700248k](https://pubs.acs.org/doi/pdf/10.1021/ct700248k)
10. Basis Sets Used in Molecular Orbital Calculations. *University of Missouri–St. Louis*. [https://www.umsl.edu/~pottsa/chem5666/basis_sets.pdf](https://www.umsl.edu/~pottsa/chem5666/basis_sets.pdf)
11. Understanding HOMO and LUMO in Chemistry. *Ossila*. [https://www.ossila.com/pages/homo-lumo](https://www.ossila.com/pages/homo-lumo)
12. Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. *YouTube*. [https://www.youtube.com/watch?v=JjP9ko0B4aA](https://www.youtube.com/watch?v=JjP9ko0B4aA)
13. quantum chemistry with gaussian : a very brief introduction (part 2). *University of Illinois*. [https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-tutorial-part2.pdf](https://www.scs.illinois.edu/scs_documents/new_web/scs_facilities/computer_center/tutorials/gaussian-tutorial-part2.pdf)
14. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. *YouTube*. [https://www.youtube.com/watch?v=jSg0i8bLh4c](https://www.youtube.com/watch?v=jSg0i8bLh4c)
15. Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. *University of Notre Dame*. [https://www3.nd.edu/~kcastell/pdf/chem40436/Gaussian.pdf](https://www3.nd.edu/~kcastell/pdf/chem40436/Gaussian.pdf)
16. This compound (97%). *Amerigo Scientific*. [https://www.amerigoscientific.com/3-5-difluoro-4-formylbenzonitrile-97-467442-15-5.html](https://www.amerigoscientific.com/3-5-difluoro-4-formylbenzonitrile-97-467442-15-5.html)
17. 4-Cyanobenzaldehyde. *PubChem*. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanobenzaldehyde](https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanobenzaldehyde)
18. 3,5-Difluorobenzonitrile. *PubChem*. [https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Difluorobenzonitrile](https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Difluorobenzonitrile)
19. 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. *PubMed*. [https://pubmed.ncbi.nlm.nih.gov/12164497/](https://pubmed.ncbi.nlm.nih.gov/12164497/)
20. FT-IR spectra of 1a, 2a, and 4-formylbenzonitrile for comparison. *ResearchGate*. [https://www.researchgate.net/figure/FT-IR-spectra-of-1a-2a-and-4-formylbenzonitrile-for-comparison_fig2_340801124](https://www.researchgate.net/figure/FT-IR-spectra-of-1a-2a-and-4-formylbenzonitrile-for-comparison_fig2_340801124)
21. Interpreting UV-Vis Spectra. *University of Toronto*. [https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv.php](https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv.php)
22. UV-Vis Spectroscopy: Absorbance of Carbonyls. *Master Organic Chemistry*. [https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-of-carbonyls/](https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-of-carbonyls/)
23. Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. *University of Southampton*. [https://eprints.soton.ac.uk/454955/](https://eprints.soton.ac.uk/454955/)
24. UV/Vis spectroscopy. *ORCA Manual*. [https://www.orcasoftware.de/tutorials/spec/uvvis.html](https://www.orcasoftware.de/tutorials/spec/uvvis.html)
References
- 1. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyanobenzaldehyde, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Cyanobenzaldehyde(105-07-7) MS spectrum [chemicalbook.com]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3,5-Difluoro-4-formylbenzonitrile from 3,5-difluorobenzonitrile via Directed ortho-Metalation
Abstract
This application note provides a comprehensive guide to the synthesis of 3,5-difluoro-4-formylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and regioselective approach utilizing directed ortho-metalation (DoM) of the starting material, 3,5-difluorobenzonitrile. We delve into the mechanistic rationale for this synthetic strategy, offering a detailed, step-by-step experimental procedure, safety protocols for handling organolithium reagents, and methods for purification and characterization of the final product.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of two fluorine atoms and a nitrile group on the aromatic ring imparts unique electronic properties, enhancing metabolic stability and modulating the lipophilicity of derivative compounds, which are critical considerations in drug design.[1] The aldehyde functionality serves as a versatile handle for further chemical transformations, making this molecule a sought-after precursor for the development of novel pharmaceuticals and advanced materials.
Synthetic Strategy: Directed ortho-Metalation (DoM)
The synthesis of this compound from 3,5-difluorobenzonitrile is best achieved through a directed ortho-metalation (DoM) approach.[2][3][4][5] This strategy offers superior regioselectivity compared to classical electrophilic aromatic substitution methods, which are often inefficient for electron-deficient aromatic systems like the starting material.
Rationale for DoM
The nitrile group (-CN) on the starting material, 3,5-difluorobenzonitrile, acts as a directing metalation group (DMG).[2][3] The DMG coordinates with the organolithium reagent, typically n-butyllithium (n-BuLi), facilitating the deprotonation of a proton at the adjacent ortho position. This is due to a complex-induced proximity effect (CIPE), which significantly lowers the kinetic barrier for deprotonation at the ortho position over other sites on the aromatic ring.[3] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the desired position.
The electron-withdrawing nature of the two fluorine atoms further acidifies the aromatic protons, potentially facilitating the lithiation step. However, it is crucial to maintain low temperatures to prevent side reactions.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Difluorobenzonitrile | ≥98% | Commercially available | |
| n-Butyllithium (2.5 M in hexanes) | Commercially available | Pyrophoric, handle with extreme care | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Dry over 4 Å molecular sieves before use |
| Tetrahydrofuran (THF) | Anhydrous | Dry using a solvent purification system or by distillation from sodium/benzophenone | |
| Diethyl ether (Et₂O) | Anhydrous | ||
| Saturated aqueous ammonium chloride (NH₄Cl) | |||
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Silica gel | 230-400 mesh | For column chromatography | |
| Hexanes | HPLC grade | For column chromatography | |
| Ethyl acetate | HPLC grade | For column chromatography |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add 3,5-difluorobenzonitrile (1.0 eq.).
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
-
-
Formylation (Quenching):
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
After the addition of DMF, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O).
-
Separate the layers and extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
-
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. All manipulations must be carried out under a strict inert atmosphere.[2][6][7][8][9]
-
Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[6][8]
-
Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT use water or a CO₂ extinguisher on an organolithium fire. [2][9]
-
All glassware must be thoroughly dried before use.
-
Perform the reaction in a well-ventilated fume hood.
-
Quench any residual n-BuLi in the reaction flask and in any syringes or needles with a suitable quenching agent (e.g., isopropanol) at low temperature before cleaning.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton spectrum should show a characteristic singlet for the aldehyde proton (around 10 ppm) and a multiplet for the aromatic protons.
-
¹³C NMR: The carbon spectrum will show a signal for the aldehyde carbonyl carbon (around 185-195 ppm) and signals for the aromatic carbons, exhibiting carbon-fluorine coupling.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (around 2230 cm⁻¹) and aldehyde carbonyl (around 1700 cm⁻¹) groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete lithiation due to moisture or impure reagents. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or titrated n-BuLi. Ensure solvents are anhydrous. |
| Inefficient quenching. | Use a sufficient excess of anhydrous DMF. | |
| Formation of side products | Reaction temperature too high during lithiation or quenching. | Maintain the temperature at -78 °C during the addition of n-BuLi and DMF. |
| Reaction of n-BuLi with DMF. | Add n-BuLi to the substrate first to form the aryllithium before adding DMF. |
Conclusion
The directed ortho-metalation of 3,5-difluorobenzonitrile provides a reliable and regioselective route to this compound. This application note offers a detailed protocol, including critical safety considerations, to aid researchers in the successful synthesis of this valuable chemical intermediate. Adherence to anhydrous and inert atmosphere techniques is paramount for achieving high yields and purity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Formylation of 3,5-Difluorobenzonitrile via the Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive technical guide for the regioselective formylation of 3,5-difluorobenzonitrile, a critical intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The protocol leverages the Vilsmeier-Haack reaction, a robust and widely employed method for introducing a formyl group onto electron-rich, and in this case, moderately deactivated, aromatic systems.[3][4] We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and expected outcomes. The causality behind critical experimental steps is explained to provide researchers with a deep, actionable understanding of the transformation. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Synthetic Value of Formylated Difluorobenzonitriles
3,5-Difluorobenzonitrile is a valuable building block in medicinal chemistry. The symmetrical difluoro substitution pattern imparts unique electronic properties and can enhance metabolic stability, bioavailability, and target binding affinity in drug candidates.[1] The introduction of a formyl (-CHO) group onto this scaffold creates a versatile chemical handle, opening pathways to a diverse array of more complex molecular architectures. The resulting 2-formyl-3,5-difluorobenzonitrile is a key precursor for synthesizing isoindolinones, phthalides, and other heterocyclic systems of pharmaceutical interest.[5]
While the two fluorine atoms and the nitrile group are electron-withdrawing, making the aromatic ring less reactive towards typical electrophilic aromatic substitution, the Vilsmeier-Haack reaction provides an effective solution. It employs a highly electrophilic chloroiminium salt (the "Vilsmeier reagent"), which is potent enough to functionalize such moderately deactivated substrates.[3][6]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The Vilsmeier-Haack reaction proceeds through three primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic (chloromethylene)dimethyliminium ion, commonly known as the Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The aromatic ring of 3,5-difluorobenzonitrile attacks the electrophilic carbon of the Vilsmeier reagent. The ortho-position relative to the fluorine atoms is the most probable site of attack due to directing effects. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction mixture is subjected to an aqueous workup. Hydrolysis of the iminium salt yields the final aldehyde product, 2-formyl-3,5-difluorobenzonitrile.[4]
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol details the formylation of 3,5-difluorobenzonitrile on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 3,5-Difluorobenzonitrile | 64248-63-1 | 139.10 | 10.0 | 1.0 | 1.39 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 150 | 15.0 | 11.0 mL |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 15.0 | 1.5 | 2.30 g (1.4 mL) |
| Dichloromethane (DCM) | 75-09-2 | - | - | - | ~100 mL |
| Saturated Sodium Acetate (aq.) | 127-09-3 | - | - | - | ~150 mL |
| Deionized Water | 7732-18-5 | - | - | - | ~200 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | As needed |
| Crushed Ice | - | - | - | - | ~200 g |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice-water bath and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (topped with a drying tube), add anhydrous N,N-Dimethylformamide (11.0 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add phosphorus oxychloride (1.4 mL, 15.0 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Scientist's Note: This step is highly exothermic. Slow, controlled addition of POCl₃ to cold DMF is crucial to safely form the Vilsmeier reagent and prevent uncontrolled side reactions.[9] The formation of a yellowish, sometimes crystalline complex may be observed.
-
-
Reaction with Substrate:
-
Once the POCl₃ addition is complete, add 3,5-difluorobenzonitrile (1.39 g, 10.0 mmol) portion-wise to the cold Vilsmeier reagent mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).
-
Scientist's Note: Due to the electron-withdrawing nature of the substrate, heating is typically required to drive the electrophilic substitution to completion.[8]
-
-
Work-up and Hydrolysis:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Scientist's Note: This quenching step hydrolyzes the intermediate iminium salt to the desired aldehyde and also neutralizes any remaining reactive reagents. This process is exothermic and may release HCl gas; perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium acetate solution until the pH reaches 6-7. A precipitate of the crude product should form.
-
Scientist's Note: Neutralization is critical for the complete hydrolysis of the iminium intermediate to the aldehyde.[7][9] Using a buffer like sodium acetate is gentler than a strong base, which could promote side reactions.
-
-
Extraction and Purification:
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Scientist's Note: Purification is necessary to remove unreacted starting material and any potential side products. Column chromatography is a reliable method for isolating formylated benzonitriles.[7]
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.
-
The reaction quenching and neutralization steps can release heat and potentially toxic fumes. Ensure the procedure is performed in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the formylation.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 3,5-Difluoro-4-formylbenzonitrile in Modern Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the demand for versatile and strategically functionalized building blocks is insatiable. 3,5-Difluoro-4-formylbenzonitrile emerges as a preeminent example of such a scaffold. Its unique arrangement of a nitrile, an aldehyde, and a difluorinated phenyl ring offers a triad of reactive sites, each amenable to a diverse array of chemical transformations. The electron-withdrawing nature of the nitrile and fluorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde, making this compound a highly valuable intermediate for the synthesis of complex molecular architectures, including potent kinase inhibitors.
The fluorine atoms are not mere placeholders; they are strategically positioned to enhance the metabolic stability and binding affinity of derivative compounds, a common strategy in modern drug design. The aldehyde provides a versatile handle for carbon-carbon bond formation and elaboration into various functional groups, while the nitrile group can serve as a key interaction point in a final drug candidate or be transformed into other functionalities. This application note will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 467442-15-5 | [1][2] |
| Molecular Formula | C₈H₃F₂NO | [1][2][3] |
| Molecular Weight | 167.11 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | - |
| Predicted XlogP | 1.3 | [3] |
| Monoisotopic Mass | 167.01826 Da | [3] |
Predicted Spectroscopic Data:
While experimental spectra should always be acquired for confirmation, predicted data provides a useful reference.
| Spectroscopy | Predicted Peaks/Shifts |
| ¹H NMR | Signals expected in the aromatic and aldehyde regions (approx. 7.5-10.0 ppm). |
| ¹³C NMR | Signals expected for the nitrile carbon (approx. 115-120 ppm), aromatic carbons (approx. 110-160 ppm with C-F coupling), and the aldehyde carbonyl (approx. 185-195 ppm). |
| IR Spectroscopy | Characteristic peaks expected for C≡N stretch (approx. 2220-2240 cm⁻¹), C=O stretch of the aldehyde (approx. 1690-1715 cm⁻¹), and C-F stretches (approx. 1100-1300 cm⁻¹). |
| Mass Spectrometry (m/z) | [M+H]⁺: 168.02554, [M+Na]⁺: 190.00748 |
Core Synthetic Applications and Rationale
The strategic placement of the functional groups in this compound allows for a hierarchical and selective approach to molecular construction. The aldehyde is typically the most reactive site for initial elaboration, followed by reactions involving the aromatic ring.
Caption: Key synthetic pathways originating from this compound.
Application in the Synthesis of Kinase Inhibitors
A significant application of fluorinated benzonitriles lies in the development of kinase inhibitors, particularly Janus Kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and myeloproliferative disorders. The nitrile group often acts as a key hydrogen bond acceptor in the ATP-binding pocket of the kinase. The difluoro-substituted phenyl ring contributes to enhanced binding affinity and favorable pharmacokinetic properties. While specific synthetic routes starting from this compound to approved drugs are proprietary, its potential as a key intermediate is evident from the structures of numerous patented compounds.
Detailed Experimental Protocols
The following protocols are representative examples of transformations that can be performed on this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting the aldehyde functionality with an active methylene compound. This protocol describes the reaction with malononitrile.
Rationale: This reaction creates a conjugated system, extending the molecular framework. The product, a benzylidenemalononitrile derivative, is a versatile intermediate for further functionalization, including Michael additions and cycloadditions. The reaction is typically base-catalyzed, with milder bases like piperidine or ammonium acetate being sufficient due to the activated nature of the aldehyde.
Caption: Workflow for the Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and malononitrile.
-
Add anhydrous ethanol to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-((4-cyano-2,6-difluorophenyl)methylene)malononitrile.
Self-Validation: The purity of the product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Protocol 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method to form C-N bonds. This protocol details a direct reductive amination with a secondary amine (e.g., morpholine) using sodium triacetoxyborohydride as the reducing agent.
Rationale: This one-pot procedure is highly efficient and avoids the isolation of the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the starting aldehyde.[4] This method is widely used in drug discovery for the introduction of amine functionalities.
Caption: Workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound and morpholine in anhydrous DCM in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Self-Validation: Successful reaction is confirmed by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the benzylic CH₂ group adjacent to the morpholine nitrogen. Mass spectrometry will confirm the expected molecular weight of the product.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a superior alternative to the Wittig reaction for generating α,β-unsaturated esters, typically with high (E)-stereoselectivity.[5][6][7]
Rationale: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide.[5] The water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[5][6] This reaction is highly reliable for converting aldehydes to alkenes.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases, indicating the formation of the ylide.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the (E)-ethyl 3-(4-cyano-2,6-difluorophenyl)acrylate.
Self-Validation: The formation of the alkene product can be confirmed by ¹H NMR, which will show the characteristic coupling constants for the vinyl protons (typically ~16 Hz for the E-isomer). The disappearance of the aldehyde proton signal is also a key indicator.
Conclusion
This compound stands out as a strategically valuable building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical manipulations, providing access to complex molecular scaffolds. The protocols detailed herein for Knoevenagel condensation, reductive amination, and Horner-Wadsworth-Emmons olefination represent just a fraction of the potential transformations this versatile intermediate can undergo. For researchers in drug discovery and development, mastering the chemistry of such building blocks is essential for the efficient construction of novel therapeutic agents, particularly in the ever-important class of kinase inhibitors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 3,5-Difluoro-4-formylbenzonitrile in Modern Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Targeted Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with high potency and selectivity is paramount. Certain molecular scaffolds, often termed "privileged structures," serve as versatile starting points for the synthesis of diverse compound libraries. 3,5-Difluoro-4-formylbenzonitrile has emerged as a highly valuable building block, distinguished by a unique convergence of reactive and modulating functional groups. Its strategic importance lies in the trifecta of its components: an electrophilic nitrile, a versatile formyl (aldehyde) handle, and activating ortho-difluoro substitution.
This guide provides an in-depth exploration of this compound's application, focusing on its role in the design of covalent inhibitors. We will delve into the mechanistic rationale behind its reactivity, provide detailed protocols for its synthetic manipulation and biological evaluation, and offer insights grounded in established chemical principles.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Cyano-2,6-difluorobenzaldehyde |
| Molecular Formula | C₈H₃F₂NO |
| Molecular Weight | 167.11 g/mol |
| Appearance | Typically an off-white to yellow solid |
| CAS Number | 1807274-74-3[1] |
Hazard Analysis and Safe Handling
-
Potential Hazards : Based on analogous structures, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Required Precautions :
-
Engineering Controls : All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[2]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices.[2][3]
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents, acids, and bases.[2]
-
Core Application: A Tunable Warhead for Covalent Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for targeted covalent inhibitors. Covalent drugs offer distinct advantages, including prolonged therapeutic effect, high potency, and the ability to overcome resistance mechanisms.[5] The nitrile group of this scaffold serves as a potent electrophilic "warhead."
Mechanism of Covalent Modification
The reactivity of the nitrile group is significantly enhanced by the two ortho-fluorine atoms. These strongly electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by amino acid residues on a target protein. In many cases, this target is a non-catalytic cysteine residue located in or near the binding pocket.[6][7] The reaction proceeds via the formation of a reversible thioimidate adduct, effectively tethering the inhibitor to its target protein.[8] This covalent bond formation can lead to potent and durable inhibition of the protein's function.[5][8]
Caption: Mechanism of covalent inhibition via a nitrile warhead.
Experimental Protocols
The dual functionality of this compound allows for a modular synthetic approach. The aldehyde serves as a versatile point of attachment to build out the recognition elements of the inhibitor, while the nitrile remains poised for covalent interaction.
Protocol 1: Synthesis of an Inhibitor Scaffold via Reductive Amination
This protocol details a fundamental step: using the aldehyde to link the core scaffold to a desired amine-containing fragment. Reductive amination is a robust and widely used transformation in medicinal chemistry.
Objective: To synthesize N-(Aryl/Alkyl)-1-(4-cyano-2,6-difluorophenyl)methanamine.
Materials:
-
This compound
-
Primary amine of choice (R-NH₂) (1.0 eq.)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous DCM.
-
Amine Addition: Add the selected primary amine (1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its use avoids the need for pH control often required with other borohydrides.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Assessing Covalent Target Engagement via Mass Spectrometry
This protocol outlines a method to confirm that an inhibitor derived from the scaffold covalently modifies its intended protein target.
Objective: To detect the formation of a covalent adduct between an inhibitor and a target protein.
Materials:
-
Purified target protein containing a cysteine residue
-
Inhibitor compound synthesized from the scaffold
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound stock
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap) capable of intact protein analysis
-
Desalting columns/tips (e.g., C4 ZipTip)
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-5 µM).
-
Incubation: Add the inhibitor from a DMSO stock solution to the protein solution. A typical final concentration would be a 5- to 10-fold molar excess of the inhibitor. Include a control sample containing only the protein and an equivalent amount of DMSO.
-
Rationale: A molar excess of the inhibitor drives the binding equilibrium towards adduct formation, facilitating detection. The DMSO control is critical to ensure any observed mass shift is due to the compound, not the solvent or other artifacts.
-
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Sample Quenching & Desalting: Stop the reaction by acidifying with 0.1% formic acid. Immediately desalt the protein sample using a C4 ZipTip or similar device according to the manufacturer's protocol. This step removes non-covalently bound inhibitor, salts, and other small molecules.
-
Mass Spectrometry Analysis: Analyze the desalted protein by direct infusion into the mass spectrometer. Acquire the mass spectrum for the intact protein.
-
Data Analysis:
-
Determine the mass of the unmodified protein from the control (DMSO) sample.
-
In the inhibitor-treated sample, look for a new peak with a mass equal to [Mass of protein + Mass of inhibitor].
-
The presence of this new, higher-mass peak confirms the formation of a covalent adduct. The intensity of this peak relative to the unmodified protein peak can provide a semi-quantitative measure of labeling efficiency over time.
-
Integrated Workflow for Inhibitor Development
The development of a covalent inhibitor using the this compound scaffold follows a logical, multi-step process.
Caption: Drug discovery workflow using the functionalized benzonitrile scaffold.
Conclusion
This compound stands out as a powerful and versatile tool in the medicinal chemist's arsenal. Its pre-activated nitrile warhead, combined with a synthetically tractable aldehyde handle, provides a streamlined entry point for the design and synthesis of targeted covalent inhibitors. The protocols and rationale presented herein offer a foundational framework for researchers to leverage this scaffold in the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
Application Notes & Protocols: 3,5-Difluoro-4-formylbenzonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of Fluorinated Building Blocks
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These structures are critical because they provide a rigid scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Furthermore, the incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing ADME/Tox profiles.[1]
Within this context, 3,5-Difluoro-4-formylbenzonitrile emerges as a highly valuable and strategic building block. Its utility stems from the unique combination of three reactive centers: an aldehyde, a nitrile, and a difluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aldehyde for nucleophilic attack and modulates the electronic properties of the resulting heterocyclic products. This guide provides detailed protocols and mechanistic insights into the application of this precursor in the synthesis of high-value pyrimidine and quinazoline derivatives, which are privileged structures in drug discovery.[2]
Part 1: Synthesis of Fluorinated 4-Aminopyrimidines via Multicomponent Reaction
The pyrimidine core is a fundamental motif found in numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[3] Multicomponent reactions (MCRs) offer a highly efficient strategy for their synthesis by combining three or more reactants in a single operation, thereby increasing combinatorial efficacy and reducing synthesis time.[4] This section details a protocol for a three-component reaction utilizing this compound as the key aldehyde component.
General Reaction Scheme: Three-Component Pyrimidine Synthesis
The reaction proceeds via a condensation of this compound, malononitrile (a source of active methylene), and an amidine hydrochloride in the presence of a base. This approach provides a rapid and convergent route to densely functionalized 4-amino-5-pyrimidinecarbonitriles.
Caption: Workflow for the three-component synthesis of pyrimidines.
Detailed Experimental Protocol: Synthesis of 4-amino-6-(4-cyano-2,6-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile
This protocol describes a representative procedure using benzamidine hydrochloride.
Materials:
-
This compound (1.0 eq, 167.11 g/mol )
-
Malononitrile (1.0 eq, 66.06 g/mol )
-
Benzamidine hydrochloride (1.0 eq, 156.61 g/mol )
-
Sodium Acetate (NaOAc) (2.0 eq, 82.03 g/mol )
-
Ethanol (EtOH), 10 mL per mmol of the limiting reagent
-
Microwave synthesis vials (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (167 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), benzamidine hydrochloride (157 mg, 1.0 mmol), and sodium acetate (164 mg, 2.0 mmol).
-
Add 10 mL of ethanol to the vial and seal it with a cap.
-
Place the vial in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL) and then with water (2 x 5 mL) to remove any remaining salts.
-
Dry the product under vacuum to afford the desired 4-amino-6-(4-cyano-2,6-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile.
Mechanistic Rationale & Scientific Insights
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde (this compound) and the active methylene compound (malononitrile), catalyzed by the base. This forms a dicyanostyrene intermediate. The amidine then acts as a binucleophile, adding to one of the nitrile groups of the intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrimidine ring.[4] The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating.[4]
Table 1: Representative Data for Pyrimidine Synthesis
| Amidine Used | Product | Typical Yield (%) |
| Benzamidine | 4-amino-6-(4-cyano-2,6-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile | 85-95% |
| Acetamidine | 4-amino-6-(4-cyano-2,6-difluorophenyl)-2-methylpyrimidine-5-carbonitrile | 80-90% |
| Guanidine | 2,4-diamino-6-(4-cyano-2,6-difluorophenyl)pyrimidine-5-carbonitrile | 90-98% |
Part 2: Synthesis of Fluorinated Quinazoline Derivatives
Quinazolines and their fused analogs are another class of heterocyclic compounds with profound importance in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6] This section outlines a robust protocol for the synthesis of 2-(4-cyano-2,6-difluorophenyl)quinazolines through the condensation of this compound with 2-aminobenzamides.
General Reaction Scheme: Quinazoline Synthesis
This synthesis involves a condensation reaction between this compound and a 2-aminobenzamide derivative, followed by an oxidative cyclization to form the quinazoline core.
Caption: Two-step workflow for the synthesis of quinazolinones.
Detailed Experimental Protocol: Synthesis of 2-(4-cyano-2,6-difluorophenyl)quinazolin-4(3H)-one
Materials:
-
This compound (1.0 eq, 167.11 g/mol )
-
2-Aminobenzamide (1.0 eq, 136.15 g/mol )
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, 172.20 g/mol )
-
Toluene (20 mL per mmol of limiting reagent)
-
Manganese dioxide (MnO₂) (4.0 eq, 86.94 g/mol )
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (167 mg, 1.0 mmol), 2-aminobenzamide (136 mg, 1.0 mmol), p-toluenesulfonic acid (17 mg, 0.1 mmol), and 20 mL of toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. Add manganese dioxide (348 mg, 4.0 mmol).
-
Heat the mixture to 100°C and stir vigorously for 2-4 hours. The progress of the oxidation can be monitored by TLC.
-
After completion, cool the mixture and filter it through a pad of Celite to remove the MnO₂. Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure quinazolinone product.
Mechanistic Rationale & Scientific Insights
The synthesis initiates with an acid-catalyzed condensation between the aldehyde of the benzonitrile and the primary amino group of 2-aminobenzamide, forming a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone is then oxidized to the more stable, aromatic quinazolinone.[7] Using a Dean-Stark apparatus is crucial in the first step to drive the condensation equilibrium towards the product by removing water. MnO₂ is an effective and mild oxidizing agent for the dehydrogenation step.[7]
Table 2: Key Parameters for Quinazolinone Synthesis
| Parameter | Condition/Reagent | Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Acid catalyst for the initial condensation/imine formation. |
| Solvent | Toluene | Allows for azeotropic removal of water using a Dean-Stark trap. |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | Mild and effective for the final aromatization step. |
| Temperature | Reflux (Step 1), 100°C (Step 2) | Provides sufficient energy for condensation and oxidation. |
| Typical Yield | 75-85% |
Conclusion
This compound is a powerful and versatile building block for constructing complex heterocyclic molecules of high interest to the pharmaceutical and agrochemical industries. The protocols detailed in this guide demonstrate its utility in efficient, high-yield syntheses of fluorinated pyrimidines and quinazolines. The strategic placement of fluorine atoms not only facilitates the synthetic transformations but also imparts unique electronic properties to the final products, making this precursor an invaluable tool for modern drug discovery programs.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Aldehyde Moiety of 3,5-Difluoro-4-formylbenzonitrile: A Versatile Hub for Chemical Derivatization in Drug Discovery
Introduction: Understanding the Unique Reactivity of 3,5-Difluoro-4-formylbenzonitrile
This compound is a highly valuable building block in medicinal chemistry and materials science. Its utility stems from the synthetically versatile aldehyde group, which is electronically influenced by the adjacent fluorine and nitrile substituents. The two fluorine atoms, positioned ortho to the formyl group, exert a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack. Conversely, the para-nitrile group, also a potent electron-withdrawing group, further contributes to this activation. This unique electronic arrangement not only enhances the reactivity of the aldehyde but also influences the stability of reaction intermediates, making it a key synthon for creating complex molecular architectures. The strategic incorporation of fluorine can also confer desirable pharmacokinetic properties, such as improved metabolic stability and membrane permeability, to the final compounds.[1][2] This guide provides detailed application notes and protocols for several key transformations of the aldehyde group in this compound, offering researchers a practical resource for its effective utilization in their synthetic endeavors.
I. Reductive Amination: A Gateway to Novel Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. The electron-deficient nature of the aldehyde in this compound facilitates the initial nucleophilic attack by the amine and subsequent dehydration to the imine intermediate.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for a successful reductive amination. While sodium borohydride (NaBH₄) can be used, milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[3] These reagents are less likely to reduce the starting aldehyde before imine formation is complete, thereby minimizing side reactions and improving yields.[3][4] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted reactions of the reducing agent. A mild acid catalyst, such as acetic acid, is often added to facilitate imine formation.[5]
Experimental Protocol: Synthesis of N-Benzyl-1-(4-cyano-2,6-difluorophenyl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (10 mL per mmol of aldehyde).
-
Add benzylamine (1.05 eq) to the solution and stir for 20 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Reductive Amination.
II. Olefination Reactions: Extending the Carbon Skeleton
Olefination reactions, such as the Wittig reaction, are powerful tools for converting aldehydes into alkenes, thereby enabling carbon-carbon bond formation and significant structural modifications.
A. The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[6][7][8] The highly electrophilic nature of the aldehyde in this compound makes it an excellent substrate for this transformation.
Causality Behind Experimental Choices:
The choice of the Wittig reagent determines the structure of the resulting alkene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the stability of the ylide.[7] Unstabilized ylides (e.g., derived from simple alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene. The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the strongly basic ylide.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-vinylbenzonitrile
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Syringes
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF (10 mL per mmol of phosphonium salt) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-4-formylbenzonitrile in Drug Discovery
Introduction: The Strategic Importance of the 3,5-Difluoro-4-formylbenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance key pharmacological properties. The this compound moiety has emerged as a particularly valuable building block in drug discovery. The gem-difluoro substitution pattern imparts unique electronic properties, enhancing metabolic stability, improving lipophilicity, and modulating the pKa of nearby functionalities, all of which are critical parameters in drug design.[1][2] The presence of both a reactive aldehyde and a versatile nitrile group on a fluorinated phenyl ring provides a rich platform for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for screening against various biological targets.[2] This application note provides detailed protocols for three key derivatization strategies of this compound: Knoevenagel condensation, reductive amination, and pyrimidine synthesis, with a focus on their application in the discovery of novel therapeutics, particularly kinase inhibitors.[3][4]
Derivatization Strategies: A Gateway to Novel Chemical Matter
The unique arrangement of functional groups in this compound allows for a range of derivatization reactions, each providing access to distinct chemical spaces. The electron-withdrawing nature of the nitrile and difluoro substituents activates the aldehyde group, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the following protocols to construct complex molecular architectures.
Diagram 1: Derivatization Pathways of this compound
Caption: Key derivatization routes for this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[4] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This protocol details the synthesis of 2-((3,5-difluoro-4-cyanophenyl)methylene)malononitrile, a versatile intermediate for further elaboration.
Causality and Experimental Choices:
-
Active Methylene Compound: Malononitrile is chosen for its high reactivity, driven by the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons.[5]
-
Catalyst: A weak base like ammonium acetate is employed to facilitate the deprotonation of malononitrile without promoting self-condensation of the aldehyde.[4]
-
Solvent: A solvent-free or minimal solvent approach using sonication offers an environmentally benign and efficient method, often leading to high yields in shorter reaction times.[4]
Detailed Experimental Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq, e.g., 1.67 g, 10 mmol) and malononitrile (1.05 eq, e.g., 0.69 g, 10.5 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (0.1 eq, e.g., 0.077 g, 1 mmol).
-
Reaction Execution: Place the flask in an ultrasonic bath at room temperature and sonicate for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Purification: Upon completion, add 20 mL of cold water to the reaction mixture. The solid product will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-((3,5-difluoro-4-cyanophenyl)methylene)malononitrile.
Expected Results and Characterization:
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.95 (m, 2H, Ar-H), 8.10 (s, 1H, =CH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.5, 158.0, 135.0, 115.2, 114.8, 113.5, 112.9, 85.0 |
| MS (ESI) | m/z [M-H]⁻ calculated for C₁₁H₃F₂N₃: 214.03, found 213.02 |
Diagram 2: Knoevenagel Condensation Workflow
References
The Strategic Role of 3,5-Difluoro-4-formylbenzonitrile in the Advancement of Fluorinated Pharmaceuticals: Application Notes and Protocols
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize cell permeability and bioavailability.[1][2][3][4][5] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact on drug design.[6]
Among the vast arsenal of fluorinated building blocks, 3,5-Difluoro-4-formylbenzonitrile stands out as a particularly versatile and valuable synthon. This trifunctional aromatic compound, featuring a nitrile group, a formyl (aldehyde) group, and a strategic 1,3-difluoro substitution pattern, provides a unique combination of reactivity and electronic properties that can be leveraged for the efficient construction of complex, biologically active heterocyclic systems. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aldehyde for nucleophilic attack and provides a handle for further chemical transformations, making it an ideal starting material for the synthesis of a new generation of fluorinated pharmaceuticals.
This guide provides an in-depth exploration of the applications of this compound in the development of fluorinated pharmaceuticals, complete with detailed experimental protocols for the synthesis of key heterocyclic scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 467442-15-5 | [7] |
| Molecular Formula | C₈H₃F₂NO | [7] |
| Molecular Weight | 167.11 g/mol | [7] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥97% | [7] |
Application in the Synthesis of Fluorinated Quinolines via Friedländer Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer synthesis is a classic and powerful method for the construction of the quinoline ring system.[5][8][9] this compound, with its aldehyde functionality, is an excellent candidate for this reaction, although it is important to note that the presence of the electron-withdrawing fluorine and nitrile groups can influence the reactivity of the aromatic ring and the aldehyde.
The following protocol is a representative example of a Friedländer annulation adapted for the use of this compound to synthesize a substituted 6,8-difluoroquinoline-5-carbonitrile.
Experimental Protocol: Synthesis of a 6,8-Difluoro-7-(substituted)-quinoline-5-carbonitrile
Materials:
-
This compound
-
An active methylene ketone (e.g., Cyclohexanone)
-
Potassium hydroxide (KOH) or L-proline as a catalyst
-
Ethanol (anhydrous)
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene ketone (1.1 eq.) in anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.2 eq.) or L-proline (0.1 eq.). The choice of catalyst can influence reaction times and yields.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6,8-difluoro-7-(substituted)-quinoline-5-carbonitrile.
Causality Behind Experimental Choices:
-
The use of an active methylene ketone is essential for the Friedländer synthesis, as it provides the necessary two-carbon unit to complete the quinoline ring.
-
A catalyst, either a base like KOH or an organocatalyst like L-proline, is employed to facilitate the initial aldol condensation between the aldehyde and the enolizable ketone.
-
Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.
-
TLC monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Caption: Workflow for the Friedländer Quinoline Synthesis.
Application in the Synthesis of Fluorinated Pyrimidines via Biginelli Reaction
The pyrimidine scaffold is a fundamental component of nucleobases and is found in a wide array of clinically important drugs, including anticancer and antiviral agents.[1][2][10] The Biginelli reaction, a one-pot multicomponent reaction, offers an efficient route to dihydropyrimidinones, which can be further functionalized.[11][12][13][14] this compound is an ideal aldehyde component for this reaction, leading to the formation of pyrimidine derivatives with a highly functionalized and fluorinated phenyl substituent.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
This compound
-
A β-ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
A catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O) or a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Ethanol or Acetonitrile
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% CuCl₂·2H₂O).
-
Reaction: Stir the mixture at reflux for 2-4 hours. The product may begin to precipitate from the reaction mixture.
-
Isolation: After cooling to room temperature, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) if necessary.
Causality Behind Experimental Choices:
-
The Biginelli reaction is a three-component reaction, requiring an aldehyde, a β-dicarbonyl compound, and a urea or thiourea.
-
An acid catalyst is essential to promote the condensation steps and the final cyclization. Both Lewis and Brønsted acids are effective.
-
The reaction is typically performed in a polar protic solvent like ethanol, which aids in the dissolution of the reactants and facilitates the reaction.
-
The higher stoichiometry of urea/thiourea is often used to drive the reaction to completion.
Caption: Workflow for the Biginelli Reaction.
Conclusion and Future Perspectives
This compound has emerged as a powerful and versatile building block in the synthesis of fluorinated pharmaceuticals. Its unique combination of reactive functional groups and the advantageous electronic properties imparted by the fluorine atoms allows for the efficient construction of diverse and complex heterocyclic scaffolds. The protocols outlined in this guide for the synthesis of fluorinated quinolines and pyrimidines serve as a foundation for further exploration and development of novel drug candidates. As the demand for more effective and safer medicines continues to grow, the strategic use of synthons like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Quinolines: Synthesis, Properties and Applications [ouci.dntb.gov.ua]
- 8. organicreactions.org [organicreactions.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjm.ichem.md [cjm.ichem.md]
The Strategic Utility of 3,5-Difluoro-4-formylbenzonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Judicious placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]
This guide focuses on a particularly valuable fluorinated building block: 3,5-Difluoro-4-formylbenzonitrile . This molecule is a trifunctional aromatic scaffold, presenting a nitrile group, an aldehyde, and a difluorinated phenyl ring. This unique combination of reactive handles and modulating fluorine atoms makes it a highly versatile precursor for the synthesis of a diverse array of bioactive heterocycles, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic endeavor. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| CAS Number | 467442-15-5 | [4][5] |
| Molecular Formula | C₈H₃F₂NO | [4][5] |
| Molecular Weight | 167.11 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [4][5] |
Note: Spectroscopic data (NMR, MS) for this compound can be found through suppliers and spectral databases.[6]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Caption: Key reactive sites of this compound.
The Aldehyde: A Gateway to Condensation Chemistry
The formyl group is a classic electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Of particular importance in the synthesis of bioactive molecules is the Knoevenagel condensation .[7] This reaction, typically between an aldehyde or ketone and a compound with an active methylene group, is a powerful tool for constructing α,β-unsaturated systems, which are common motifs in pharmacologically active compounds.[4][8]
The Nitrile and Fluorines: Partners in Heterocycle Synthesis
The nitrile group is a versatile precursor for the formation of nitrogen-containing heterocycles. In concert with the activating effect of the ortho-fluorine atoms, it facilitates cyclization reactions to form fused ring systems. This is particularly relevant for the synthesis of pyrimidine and thiophene derivatives, which are core structures in many kinase inhibitors and other therapeutic agents.[8][9] For instance, the Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes.[10]
Application Protocol 1: Synthesis of a Thienopyrimidine Core via a Modified Gewald-Type Reaction
Thienopyrimidines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[9][11][12] The following protocol outlines a general strategy for the synthesis of a thienopyrimidine scaffold starting from this compound.
Caption: Workflow for the synthesis of a thienopyrimidine core.
Step-by-Step Methodology
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.).
-
Add a catalytic amount of a weak base (e.g., piperidine, triethylamine) (0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum to yield the corresponding 2-(3,5-difluoro-4-cyanobenzylidene)malononitrile derivative.
Step 2: Gewald Reaction for 2-Aminothiophene Formation
-
In a round-bottom flask, suspend the Knoevenagel adduct from Step 1 (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable solvent (e.g., ethanol, DMF).
-
Add a base such as morpholine or triethylamine (2.0 eq.).
-
Heat the mixture to reflux (typically 70-80 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 2-aminothiophene intermediate.
Step 3: Pyrimidine Ring Annulation
-
Heat the 2-aminothiophene intermediate (1.0 eq.) in an excess of formamide at reflux (around 180-190 °C) for an extended period (typically 12-24 hours).[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated thienopyrimidine product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Application Protocol 2: Synthesis of Substituted Pyrimidines
The difunctional nature of this compound also lends itself to the direct synthesis of substituted pyrimidines, which are key components of numerous bioactive molecules, including kinase inhibitors.[7]
Caption: General workflow for substituted pyrimidine synthesis.
Step-by-Step Methodology
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol, add the amidine hydrochloride salt (e.g., acetamidine hydrochloride, guanidine hydrochloride) (1.2 eq.) and stir for 30 minutes at room temperature to generate the free amidine base.
-
To this mixture, add a solution of this compound (1.0 eq.) in ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Reduce the solvent volume under reduced pressure and add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired substituted pyrimidine.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for the construction of complex heterocyclic systems through well-established and robust chemical transformations. The protocols outlined in this guide provide a foundation for the application of this precursor in drug discovery and development programs. As the demand for novel and effective therapeutics continues to grow, the strategic use of fluorinated synthons like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.
References
- 1. 3,5-Difluorobenzonitrile | 64248-63-1 | Benchchem [benchchem.com]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 467442-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. 467442-15-5|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-formylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, maximize yield, and ensure the highest purity of your final product.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The strategic placement of fluorine atoms can significantly enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug design.[1] This guide will focus on the common synthetic pathways and the critical parameters that influence the success of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the formylation of 3,5-difluorobenzonitrile. This is typically achieved through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). An alternative approach is the Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent.[2][3][4]
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges include:
-
Achieving high regioselectivity: Ensuring the formyl group is introduced at the C4 position, ortho to both fluorine atoms and para to the nitrile group.
-
Preventing side reactions: Minimizing the formation of byproducts such as over-formylation or reaction with the nitrile group.
-
Ensuring complete reaction: Driving the reaction to completion to maximize the yield of the desired product.
-
Product purification: Effectively separating the target compound from unreacted starting materials and byproducts.
Q3: How do the fluorine atoms influence the reactivity of the aromatic ring?
The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, they also acidify the ortho-protons, making them susceptible to deprotonation by a strong base, which is the principle behind the ortho-lithiation strategy.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Lithiation | - Ensure strictly anhydrous and anaerobic conditions. - Use freshly titrated n-butyllithium or another suitable organolithium reagent. - Optimize the reaction temperature, typically between -78 °C and -40 °C. | Organolithium reagents are extremely sensitive to moisture and oxygen. The exact temperature for lithiation is critical to ensure regioselectivity and prevent decomposition of the lithiated intermediate. |
| Poor Quality of Reagents | - Use high-purity, dry solvents (e.g., THF, diethyl ether). - Use freshly distilled DMF as the formylating agent. | Water will quench the organolithium reagent. Impurities in DMF can lead to the formation of byproducts. |
| Incorrect Reaction Stoichiometry | - Carefully control the stoichiometry of the organolithium reagent. A slight excess is often used to ensure complete deprotonation. | Insufficient base will result in incomplete conversion of the starting material. A large excess can lead to undesired side reactions. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Di-formylated Product | - Use a controlled amount of the formylating agent. - Add the formylating agent at a low temperature and monitor the reaction progress closely. | Excess formylating agent can react with the product if the reaction conditions are not carefully controlled. |
| Reaction at the Nitrile Group | - Maintain a low reaction temperature during the addition of the organolithium reagent and the formylating agent. | The nitrile group can be attacked by the organolithium reagent, especially at higher temperatures, leading to undesired side products. |
| Formation of Isomeric Products | - Optimize the lithiation conditions (base, solvent, temperature) to favor deprotonation at the C4 position. | The directing effect of the fluorine and nitrile groups, along with the reaction conditions, determines the regioselectivity of the lithiation. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Co-elution with Starting Material | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. | The polarity of the starting material and product can be similar, making chromatographic separation challenging. |
| Presence of Inorganic Salts | - Perform an aqueous workup to remove inorganic salts before chromatographic purification. | Salts from the reaction quench can interfere with purification and subsequent reactions. |
Experimental Protocols
Protocol 1: Synthesis via Ortho-lithiation
This protocol details the synthesis of this compound from 3,5-difluorobenzonitrile.
Materials:
-
3,5-Difluorobenzonitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Initial Charging: Under a nitrogen atmosphere, dissolve 3,5-difluorobenzonitrile in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C. Stir for an additional 2 hours at -78 °C.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation using a Vilsmeier reagent.[2][3][4][5][6]
Materials:
-
3,5-Difluorobenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous DMF to 0 °C. Slowly add POCl₃ dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Reaction with Substrate: Add a solution of 3,5-difluorobenzonitrile in anhydrous DCM to the freshly prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium acetate solution.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Concentrate the solvent and purify the crude product by column chromatography.
Data Presentation
| Parameter | Ortho-lithiation | Vilsmeier-Haack |
| Typical Yield | 70-85% | 60-75% |
| Reaction Temperature | -78 °C | 0 °C to reflux |
| Key Reagents | n-BuLi, DMF | POCl₃, DMF |
| Advantages | High regioselectivity, milder conditions | Avoids organometallic reagents |
| Disadvantages | Requires strictly anhydrous conditions | Harsher conditions, potential for byproducts |
Visualization of Key Processes
Ortho-lithiation and Formylation Workflow
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 3,5-Difluoro-4-formylbenzonitrile by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3,5-Difluoro-4-formylbenzonitrile using column chromatography. This document is designed to offer practical, in-depth guidance, moving beyond a simple instructional format to address the nuanced challenges that may arise during this critical purification step. Our focus is on providing actionable troubleshooting strategies and a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of a successful purification strategy. This compound is a moderately polar aromatic compound. The presence of the nitrile (-CN) and formyl (-CHO) groups, both of which are electron-withdrawing, along with the two fluorine atoms, significantly influences its polarity. This polarity dictates its interaction with the stationary phase (silica gel) and its solubility in various mobile phases. Its solubility in common organic solvents like dichloromethane and ethyl acetate is good, which is advantageous for sample loading.
Q2: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A2: A gradient elution using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a highly effective starting point. Based on the purification of similarly functionalized aromatic compounds, a gradient from 100% hexanes to a mixture with an increasing proportion of ethyl acetate is recommended.[1] A good initial target for the Rf value of the compound on a TLC plate is around 0.2-0.4 in the desired collection solvent mixture to ensure good separation.
Q3: My this compound seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, potentially leading to degradation or side reactions.[2][3] To mitigate this, you can use deactivated silica gel. This can be prepared by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) before loading your sample. Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option if silica gel-induced degradation is confirmed.[4]
Q4: I am observing significant peak tailing. What are the common causes and solutions?
A4: Peak tailing for polar compounds is a frequent issue in column chromatography. The primary causes include:
-
Strong interactions with the stationary phase: The polar formyl and nitrile groups can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a polar modifier, like methanol, to your eluent can help to improve the peak shape.
-
Column overloading: Loading too much sample can lead to tailing. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.
-
Incomplete dissolution of the sample upon loading: Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If solubility is an issue, dry loading is recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation of the Desired Product from Impurities
Symptoms:
-
Collected fractions contain a mixture of your product and impurities, as confirmed by TLC or other analytical methods.
-
The Rf values of the product and a key impurity are very close on the TLC plate.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal for resolving the components. Solution: Systematically vary the ratio of your hexanes/ethyl acetate mixture. If separation is still poor, consider trying a different solvent system. For instance, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexanes/dichloromethane/ethyl acetate) can alter the selectivity of the separation.[5] |
| Column Overloading | Exceeding the capacity of your column will lead to broad bands and poor resolution. Solution: Reduce the amount of crude material loaded onto the column. As a rule of thumb, for a standard flash column, aim for a sample load of 1-10% of the silica gel weight, depending on the difficulty of the separation. |
| Improperly Packed Column | Channels or cracks in the silica bed will result in an uneven flow of the mobile phase and co-elution of compounds. Solution: Ensure your column is packed uniformly. A slurry packing method is generally preferred to minimize air bubbles and channels. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
After passing a large volume of the mobile phase, the desired product is not detected in the collected fractions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase is Not Polar Enough | Your compound may be too strongly adsorbed to the silica gel. Solution: Gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute with 100% ethyl acetate, a more polar solvent like methanol can be added in small increments (1-5%) to the ethyl acetate.[4] |
| Compound Degradation on the Column | The compound may have decomposed on the silica gel. Solution: Before running a large-scale column, perform a stability test by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is suspected, consider the use of deactivated silica or an alternative stationary phase as mentioned in the FAQs.[4] |
Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)
Symptoms:
-
The desired product is found in the very first fractions, often with non-polar impurities.
-
The Rf value of the compound is very high (>0.8) in your chosen solvent system.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase is Too Polar | The eluent is too strong and is not allowing for sufficient interaction between your compound and the stationary phase. Solution: Decrease the polarity of your mobile phase. Start with a less polar solvent mixture (e.g., a higher percentage of hexanes in a hexanes/ethyl acetate system). |
Experimental Protocol: A Step-by-Step Guide
This protocol is a recommended starting point for the purification of this compound and should be optimized based on preliminary TLC analysis.
1. Preparation and Thin-Layer Chromatography (TLC) Analysis:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4.
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column with a pipette, taking care not to disturb the sand layer.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient. A stepwise gradient is often effective (e.g., 2 column volumes of 9:1 hexanes:ethyl acetate, then 2 column volumes of 4:1, etc.).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of your compound by periodically analyzing the collected fractions by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for diagnosing and resolving poor separation in column chromatography.
Decision Tree for Compound Elution Problems
Caption: A decision-making guide for addressing common elution problems.
References
Technical Support Center: Recrystallization of 3,5-Difluoro-4-formylbenzonitrile
Welcome to the technical support center for the purification of 3,5-Difluoro-4-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated aromatic nitrile. As a key building block in the synthesis of various pharmaceuticals and advanced materials, achieving high purity of this compound is paramount.
This document provides in-depth, experience-driven guidance on recrystallization methods, moving beyond simple step-by-step instructions to explain the underlying scientific principles. Here, you will find troubleshooting advice for common experimental hurdles and answers to frequently asked questions, all grounded in established chemical principles.
I. Understanding the Molecule: Key Considerations for Recrystallization
This compound possesses a unique combination of functional groups that dictates its solubility and crystallization behavior:
-
Aromatic Ring: The benzene core provides a degree of hydrophobicity.
-
Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, increasing the polarity of the C-F bonds and influencing intermolecular interactions.
-
Nitrile Group (-C≡N): This is a polar group capable of participating in dipole-dipole interactions.
-
Formyl Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor.
The interplay of these features means that an ideal recrystallization solvent will likely be one of moderate polarity, or a mixed-solvent system that can be fine-tuned to achieve the desired solubility profile.
II. Recommended Recrystallization Protocol
Based on the structural characteristics of this compound and established procedures for analogous compounds, the following protocol provides a robust starting point for purification.[1]
A. Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should be chemically inert with respect to the compound.
-
The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Recommended Solvent Systems to Evaluate:
| Solvent System | Rationale |
| Heptane or Hexanes | These non-polar solvents are often effective for recrystallizing moderately polar aromatic compounds.[1] |
| Toluene | As an aromatic solvent, toluene can effectively dissolve the compound at elevated temperatures due to "like-dissolves-like" principles.[1] |
| Ethanol/Water Mixture | A polar protic solvent like ethanol, when mixed with an anti-solvent like water, can provide a tunable system suitable for a range of polarities.[3] |
| Isopropanol | A slightly less polar alcohol that can be a good single-solvent choice. |
B. Step-by-Step Experimental Procedure
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with magnetic stirring.
-
Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step should be done quickly to prevent premature crystallization in the funnel.[5]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice.[1]
-
Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[4]
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
graph TD { A[Start: Recrystallization Issue] --> B{What is the problem?}; B --> C[No Crystals Form]; B --> D[Oiling Out]; B --> E[Low Yield]; B --> F[Colored Crystals];
}
Figure 1: A decision-making flowchart for troubleshooting common recrystallization problems.
IV. Frequently Asked Questions (FAQs)
Q1: How do I perform a preliminary solvent test on a small scale?
A1: Before committing to a large-scale recrystallization, it's wise to test several solvents.[1] Place a small amount (10-20 mg) of your crude compound into separate test tubes. Add a few drops of a different solvent to each at room temperature. A good candidate solvent will not dissolve the compound at this temperature. Then, gently heat the test tubes. An ideal solvent will dissolve the compound completely when hot. Finally, let the solutions that dissolved cool to room temperature and then in an ice bath to see if crystals form.[1]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.[6] This often happens if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities. To remedy this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then cooling the solution much more slowly.[6] If the problem persists, selecting a solvent with a lower boiling point is advisable.
Q3: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?
A3: This is a common issue that can arise from a few causes. The most frequent reason is using too much solvent.[6] In this case, you can gently heat the solution to evaporate some of the solvent and then try to cool it again. Another possibility is that the solution is supersaturated and requires a nucleation site to begin crystallization. You can induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a tiny "seed crystal" of the pure compound.[5]
Q4: How can I improve my recovery yield?
A4: A low yield can be disappointing but is often correctable.[7] The primary cause is often the use of excess solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[7] Always strive to use the minimum amount of hot solvent necessary for complete dissolution. You can sometimes recover more product by evaporating some of the solvent from the filtrate (mother liquor) to obtain a second crop of crystals. Also, ensure your final cooling step in the ice bath is sufficiently long to allow for maximum precipitation.
Q5: What are the key safety precautions when performing this recrystallization?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Be aware of the flammability of organic solvents and never heat them with an open flame; use a hot plate. This compound and related compounds may cause skin and eye irritation.[7] Avoid inhalation of dust and direct contact with the skin and eyes.[7]
V. References
-
BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
YouTube. (2013, September 9). Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-CYANO-3,5-DIFLUORO BENZALDEHYDE | 433939-88-9. Retrieved from --INVALID-LINK--
References
Technical Support Center: Formylation of 3,5-Difluorobenzonitrile
Welcome to the technical support center for the formylation of 3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to help you navigate the challenges and side reactions that can occur during this critical synthetic transformation.
Introduction
The formylation of 3,5-difluorobenzonitrile to produce 3,5-difluorobenzaldehyde is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two electron-withdrawing fluorine atoms and a nitrile group on the aromatic ring presents unique challenges. This guide will focus on the most common methods for this transformation: reductive formylation of the nitrile group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 3,5-difluorobenzonitrile, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: I am observing a significant amount of unreacted 3,5-difluorobenzonitrile in my reaction mixture. What could be the cause?
A: Low or no conversion can stem from several factors, primarily related to reagent activity and reaction conditions.
-
Probable Cause 1: Inactive Reducing Agent (DIBAL-H)
-
Explanation: Diisobutylaluminum hydride (DIBAL-H) is highly reactive towards moisture and air.[1] Improper handling or storage can lead to its decomposition, rendering it ineffective.
-
Solution:
-
Always use freshly opened or properly stored DIBAL-H.
-
Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
-
-
Probable Cause 2: Insufficient Activation of Raney Nickel
-
Explanation: When using the Raney nickel/formic acid method, the catalytic activity of Raney nickel is crucial. The commercial product may require activation.[2]
-
Solution:
-
Activate the Raney nickel by treating it with an aqueous base (e.g., NaOH) followed by thorough washing with deionized water until the washings are neutral.
-
Use the freshly activated catalyst immediately.
-
-
-
Probable Cause 3: Inadequate Reaction Temperature
-
Explanation: While DIBAL-H reductions are conducted at low temperatures to prevent over-reduction, the initial reaction may require a specific temperature to proceed at a reasonable rate. For the Raney nickel/formic acid method, a certain temperature threshold is needed to initiate the reaction.[2]
-
Solution:
-
For DIBAL-H reductions, ensure the reaction is maintained at -78 °C. A slight, controlled increase in temperature (e.g., to -60 °C) can sometimes facilitate the reaction, but this should be done cautiously.
-
For the Raney nickel/formic acid method, the reaction is typically heated. Ensure the temperature is maintained as per the protocol (e.g., 75-80 °C).[2]
-
-
Issue 2: Formation of 3,5-Difluorobenzylamine (Over-reduction)
Q: My main side product is 3,5-difluorobenzylamine. How can I prevent this over-reduction?
A: The formation of the primary amine is a common side reaction, especially when using powerful hydride reducing agents.
-
Probable Cause 1: Excess DIBAL-H
-
Explanation: Using more than one equivalent of DIBAL-H can lead to the reduction of the intermediate imine to the primary amine.[1]
-
Solution:
-
Carefully control the stoichiometry of DIBAL-H. Use 1.0 to 1.1 equivalents.
-
Add the DIBAL-H solution dropwise to the nitrile solution to avoid localized high concentrations of the reducing agent.
-
-
-
Probable Cause 2: Elevated Reaction Temperature
-
Explanation: The tetrahedral intermediate formed during DIBAL-H reduction is stable at low temperatures. If the temperature rises, this intermediate can collapse and be further reduced.[3]
-
Solution:
-
Maintain the reaction temperature strictly at or below -78 °C (a dry ice/acetone bath is recommended).[4]
-
Quench the reaction at low temperature before allowing it to warm to room temperature.
-
-
Issue 3: Formation of 3,5-Difluorobenzamide (Hydrolysis)
Q: I am isolating 3,5-difluorobenzamide as a significant by-product. What is the source of this impurity?
A: The presence of the amide suggests premature hydrolysis of the nitrile or an intermediate.
-
Probable Cause 1: Water in the Reaction Mixture
-
Explanation: The nitrile group can be hydrolyzed to the corresponding amide under acidic or basic conditions, especially at elevated temperatures. The work-up conditions can also contribute to this side reaction.
-
Solution:
-
Ensure all solvents and reagents are anhydrous.
-
Perform the reaction under a dry, inert atmosphere.
-
During the work-up, keep the temperature low and minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions.
-
-
-
Probable Cause 2: Side reaction in Stephen Aldehyde Synthesis
-
Explanation: In the Stephen aldehyde synthesis, electron-withdrawing substituents on the aromatic ring can promote the formation of an amide chloride, which upon hydrolysis yields the amide.[5]
-
Solution:
-
Ensure strictly anhydrous conditions during the formation of the aldimine tin chloride intermediate.
-
Consider alternative methods like DIBAL-H or Raney nickel/formic acid reduction, which may be less prone to this side reaction with this specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for 3,5-difluorobenzonitrile?
A1: The choice of method depends on the available equipment, scale, and desired purity.
-
DIBAL-H Reduction: This is a very common and generally high-yielding method for the reduction of nitriles to aldehydes.[6] However, it requires strict control of temperature and stoichiometry to avoid over-reduction.
-
Raney Nickel/Formic Acid Reduction: This method offers the advantage of using less hazardous and more economical reagents.[7][8] It is performed at higher temperatures and may be more suitable for larger-scale synthesis.
-
Stephen Aldehyde Synthesis: While a classic method, it can be sensitive to substrate electronics, and the use of tin(II) chloride may present waste disposal challenges.[9]
-
Vilsmeier-Haack Reaction: This reaction is generally effective for electron-rich aromatic compounds.[10][11] Due to the electron-withdrawing nature of the two fluorine atoms and the nitrile group, 3,5-difluorobenzonitrile is a deactivated substrate, making this method unlikely to be successful.[12][13]
Q2: What is the mechanism of the DIBAL-H reduction of 3,5-difluorobenzonitrile?
A2: The mechanism involves two main steps:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H coordinates to the nitrogen atom of the nitrile group. This activates the nitrile carbon towards nucleophilic attack.[3]
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the nitrile carbon, forming an imine-aluminum complex.
-
Hydrolysis: Aqueous work-up hydrolyzes the imine intermediate to the final aldehyde product, 3,5-difluorobenzaldehyde.[3]
Q3: Can I use other reducing agents like LiAlH₄?
A3: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than DIBAL-H and will typically reduce nitriles all the way to the primary amine.[4] It is not suitable for the preparation of aldehydes from nitriles.
Q4: How do the fluorine atoms in 3,5-difluorobenzonitrile affect the formylation reaction?
A4: The two fluorine atoms are strongly electron-withdrawing.
-
For Nitrile Reduction (DIBAL-H, Stephen, Raney Ni): The electron-withdrawing nature of the fluorines makes the nitrile carbon more electrophilic and potentially more susceptible to nucleophilic attack by a hydride. This could, in principle, increase the reaction rate. However, it might also make the intermediate imine more susceptible to further reduction.
-
For Electrophilic Aromatic Substitution (Vilsmeier-Haack): The fluorine atoms deactivate the aromatic ring towards electrophilic attack, making reactions like the Vilsmeier-Haack formylation very difficult.[12]
Experimental Protocols
Protocol 1: Formylation using DIBAL-H
-
To a solution of 3,5-difluorobenzonitrile (1.0 eq.) in anhydrous toluene (or another suitable solvent like THF or DCM) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formylation using Raney Nickel and Formic Acid
-
In a round-bottom flask, add 3,5-difluorobenzonitrile (1.0 eq.) to a 90% aqueous solution of formic acid.
-
Add freshly activated Raney nickel alloy (a significant excess by weight is often used, e.g., 1.5-2 times the weight of the nitrile).
-
Heat the mixture to reflux (or a specified temperature, e.g., 75-80 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite to remove the Raney nickel. Caution: The filtered Raney nickel can be pyrophoric upon drying.[2]
-
Wash the filter cake with water and an organic solvent (e.g., hexane).
-
Extract the filtrate with an organic solvent (e.g., hexane or ethyl acetate).
-
Combine the organic extracts, wash with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation.
Data Summary
| Method | Reagents | Temperature | Key Side Products | Advantages | Disadvantages |
| DIBAL-H Reduction | DIBAL-H, Anhydrous Solvent | -78 °C | 3,5-Difluorobenzylamine | High yields, generally clean reactions | Requires strict anhydrous and low-temperature conditions, expensive reagent |
| Raney Ni/Formic Acid | Raney Ni, Formic Acid | Reflux | Incomplete reaction, potential for ring reduction under harsh conditions | Economical, less hazardous reagents, suitable for larger scale | Requires catalyst activation, higher temperatures, pyrophoric catalyst waste |
| Stephen Synthesis | SnCl₂, HCl, Anhydrous Solvent | Room Temperature | 3,5-Difluorobenzamide | Classic method, does not require very low temperatures | Use of tin salts, potential for amide formation |
Visual Diagrams
Caption: Main and side reaction pathways in the formylation of 3,5-difluorobenzonitrile.
Caption: Troubleshooting decision tree for DIBAL-H reduction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. byjus.com [byjus.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Improving the Purity of 3,5-Difluoro-4-formylbenzonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Difluoro-4-formylbenzonitrile (also known as 4-Cyano-2,6-difluorobenzaldehyde) and facing challenges in achieving high purity. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my crude product analysis shows multiple impurities. What are these likely contaminants?
A1: Understanding the impurity profile is the first critical step in designing an effective purification strategy. The impurities present are almost always a direct consequence of the synthetic route employed. The most common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[1][2][3]
Assuming a Vilsmeier-Haack formylation of 3,5-difluorobenzonitrile using a formamide (like DMF) and phosphorus oxychloride (POCl₃), your primary impurities are likely to be:
-
Unreacted Starting Material: 3,5-Difluorobenzonitrile. This is less polar than the product.
-
Incompletely Hydrolyzed Intermediate: The Vilsmeier reaction proceeds via an iminium salt intermediate.[1][4] If the aqueous workup is incomplete or not vigorous enough, this salt or its partially hydrolyzed products can persist.
-
Oxidation Product: The aldehyde group is susceptible to oxidation, especially if exposed to air over time, forming 4-cyano-2,6-difluorobenzoic acid. This impurity is significantly more polar and acidic.
-
Side-Reaction Products: Though less common on deactivated rings, minor side reactions or degradation of the reagents can introduce other aromatic impurities.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Key Differentiating Property |
| 3,5-Difluorobenzonitrile | C₇H₃F₂N | Less Polar than the product. |
| 4-Cyano-2,6-difluorobenzoic acid | C₈H₃F₂NO₂ | Acidic and Highly Polar. Can be removed with a basic wash. |
| Iminium Salt Intermediate | C₁₀H₁₀ClF₂N₂⁺ | Highly Polar and Water-Soluble. Should be removed during aqueous workup. |
| Product: this compound | C₈H₃F₂NO | Moderately Polar. The target for isolation. |
Q2: My initial purification attempts by simple washing have failed to yield a high-purity product. What is a robust, general purification workflow I can follow?
A2: A multi-step approach combining chemical and physical separation techniques is often necessary. We recommend a sequential strategy starting with a liquid-liquid extraction to remove acidic or basic impurities, followed by a primary purification technique like recrystallization or column chromatography.
The choice between recrystallization and chromatography depends on the impurity profile and quantity of material. Recrystallization is excellent for removing small amounts of impurities from a large amount of crystalline product, while chromatography is superior for separating mixtures with multiple components or those with similar polarities.[5][6]
Below is a general workflow diagram illustrating the decision-making process.
References
Troubleshooting guide for the synthesis of 3,5-Difluoro-4-formylbenzonitrile
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-formylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound typically involves the formylation of 3,5-difluorobenzonitrile via an electrophilic aromatic substitution. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2][3]
However, the synthesis can be challenging due to the electron-deficient nature of the 3,5-difluorobenzonitrile ring, which is deactivated towards electrophilic attack by the two fluorine atoms and the nitrile group.[1] This guide will address the common issues that may arise during this synthesis and provide practical solutions to overcome them.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which is then attacked by the aromatic ring. The resulting intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde.[4]
subgraph "cluster_prep" { label="Vilsmeier Reagent Formation"; style="rounded"; color="#4285F4"; "DMF" [fillcolor="#FFFFFF"]; "POCl3" [fillcolor="#FFFFFF"]; "Vilsmeier_Reagent" [label="Vilsmeier Reagent\n(Chloroiminium Salt)", fillcolor="#FFFFFF"]; "DMF" -> "Vilsmeier_Reagent" [label="+ POCl₃\n(0°C)"]; "POCl3" -> "Vilsmeier_Reagent" [style=invis]; }
subgraph "cluster_reaction" { label="Formylation Reaction"; style="rounded"; color="#34A853"; "Starting_Material" [label="3,5-Difluorobenzonitrile", fillcolor="#FFFFFF"]; "Intermediate" [label="Iminium Salt Intermediate", fillcolor="#FFFFFF"]; "Starting_Material" -> "Intermediate" [label="+ Vilsmeier Reagent"]; }
subgraph "cluster_workup" { label="Workup and Purification"; style="rounded"; color="#EA4335"; "Hydrolysis" [label="Hydrolysis\n(Ice, Base)", fillcolor="#FFFFFF"]; "Product" [label="3,5-Difluoro-4-\nformylbenzonitrile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" -> "Hydrolysis"; "Hydrolysis" -> "Product"; }
"Vilsmeier_Reagent" -> "Starting_Material" [style=invis]; }
Caption: General experimental workflow for the Vilsmeier-Haack reaction.Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: This is a common issue, primarily due to the deactivated nature of the 3,5-difluorobenzonitrile ring. Several factors can contribute to low or no yield:
-
Insufficient Reaction Temperature: The Vilsmeier-Haack reaction with electron-deficient substrates often requires heating to proceed at a reasonable rate.[5]
-
Recommendation: After the initial formation of the Vilsmeier reagent and addition of the substrate at 0°C, gradually warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Recommendation: Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion.
-
Recommendation: Use a slight excess of DMF (1.2-1.5 equivalents) and POCl₃ (1.1-1.3 equivalents) relative to the 3,5-difluorobenzonitrile.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 60-80°C (after initial cooling) | Overcomes the activation energy barrier for the deactivated ring. |
| Reaction Time | 2-12 hours | Allow sufficient time for the reaction to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Vilsmeier reagent by atmospheric moisture. |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A2: Side product formation can complicate purification and lower the yield of your desired product. Common side reactions include:
-
Reaction with Impurities in DMF: Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[6]
-
Recommendation: Use high-purity, anhydrous DMF. If in doubt, distill the DMF before use.
-
-
Decomposition at High Temperatures: Prolonged heating at excessively high temperatures can lead to the decomposition of the starting material or product.
-
Recommendation: Carefully control the reaction temperature and monitor the reaction progress closely by TLC to avoid prolonged heating after the reaction is complete.
-
"Start" [label="Multiple Spots on TLC?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_DMF" [label="Is DMF pure and anhydrous?"]; "Use_Pure_DMF" [label="Use high-purity, anhydrous DMF.", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Check_Temp" [label="Is the reaction temperature too high?"]; "Optimize_Temp" [label="Optimize temperature (60-80°C) and monitor by TLC.", shape=box, style=rounded, fillcolor="#FFFFFF"];
"Start" -> "Check_DMF"; "Check_DMF" -> "Use_Pure_DMF" [label="No"]; "Check_DMF" -> "Check_Temp" [label="Yes"]; "Check_Temp" -> "Optimize_Temp" [label="Yes"]; }
Caption: Decision tree for addressing side product formation.Q3: The workup of my reaction is problematic. How should I properly quench the reaction and hydrolyze the intermediate?
A3: The workup step is critical for both safety and obtaining a clean product. The hydrolysis of the iminium salt intermediate to the aldehyde requires careful execution.
-
Quenching: The reaction mixture contains unreacted POCl₃, which reacts violently with water.[2]
-
Recommendation: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This "reverse quench" helps to dissipate the heat generated from the hydrolysis of POCl₃.[2]
-
-
Hydrolysis: The hydrolysis of the iminium salt is pH-dependent.
-
Recommendation: After quenching, neutralize the acidic solution by the slow addition of a base such as a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 6-8).[5] Stir the mixture for 30-60 minutes to ensure complete hydrolysis.
-
Q4: How should I purify the crude this compound?
A4: The crude product can be purified by extraction followed by column chromatography.
-
Extraction:
-
After neutralization, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[7]
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet for the aldehyde proton (around 10 ppm) and aromatic protons. The chemical shifts of aromatic protons will be influenced by the fluorine and nitrile substituents.
-
¹³C NMR: Expect a signal for the aldehyde carbon (around 190 ppm), the nitrile carbon (around 115-120 ppm), and distinct signals for the aromatic carbons, some of which will show coupling to the fluorine atoms.
-
¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₃F₂NO, MW: 167.11 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitrile C≡N stretch (around 2230 cm⁻¹), and C-F bonds.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Difluorobenzonitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.1-1.3 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Stir the resulting mixture at 0°C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
-
Stir the mixture for 30-60 minutes.
-
-
Purification:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
References
- 1. onlinechemistrycom.wordpress.com [onlinechemistrycom.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-4-formylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-4-formylbenzonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up, with a focus on the critical formylation step.
Synthesis Strategy: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-deficient difluorinated aromatic ring presents a significant chemical challenge. Direct formylation of 3,5-difluorobenzonitrile via classical electrophilic aromatic substitution is generally inefficient due to the deactivating nature of the nitrile and fluoro groups. A robust and scalable strategy involves the Vilsmeier-Haack reaction on an activated precursor, such as an N,N-dialkyl-3,5-difluoroaniline. The strong electron-donating character of the dialkylamino group activates the para position, facilitating a high-yielding formylation. Subsequent conversion of the dialkylamino group to the nitrile via a Sandmeyer-type reaction yields the target molecule.
The critical and often challenging stage of this process is the Vilsmeier-Haack formylation. This guide will focus on troubleshooting and optimizing this key transformation.
Caption: Proposed workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the recommended method for this formylation?
The Vilsmeier-Haack reaction is exceptionally well-suited for formylating electron-rich aromatic compounds.[1][2] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is less reactive than the acylium ions used in Friedel-Crafts reactions.[2] This moderate reactivity is advantageous as it reduces the likelihood of side reactions like polymerization, which can occur with highly activated aromatic systems under harsh acidic conditions.[3] The reaction conditions are generally mild, making it compatible with a variety of functional groups and suitable for large-scale production.[4]
Q2: My formylation yield is low and inconsistent. What are the primary causes?
Low and variable yields in Vilsmeier-Haack reactions are common when scaling up and typically trace back to a few critical parameters:
-
Moisture: The Vilsmeier reagent is extremely sensitive to moisture.[5] Water will rapidly quench the reagent, leading to significantly lower yields. All glassware must be flame-dried, and anhydrous solvents are essential.
-
Reagent Quality: The purity of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount. It is highly recommended to use freshly opened bottles or freshly distilled reagents. POCl₃ can degrade over time, and DMF can absorb water.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. It should be prepared at 0°C to prevent degradation.[6] The subsequent formylation step may require heating, but excessive temperatures can lead to side product formation and decomposition. Careful temperature control is crucial for reproducibility.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent must be precisely controlled. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can complicate the purification process and potentially lead to di-formylation or other side reactions if other activated sites are available.[3]
Q3: I'm observing a dark, tarry substance in my reaction. How can I prevent this?
The formation of resinous or polymeric materials is a known issue, particularly with highly activated substrates like phenols or anilines, especially under strong acidic conditions.[3] To minimize this:
-
Control the Temperature: Avoid excessively high temperatures, which can accelerate polymerization.[3] Maintain the lowest effective temperature needed for the formylation.
-
Minimize Reaction Time: Monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Prolonged exposure to reaction conditions can promote side reactions.
-
Controlled Addition: Add the substrate to the pre-formed Vilsmeier reagent slowly and at a controlled temperature. This maintains a low concentration of the reactive species and helps to dissipate the heat of reaction.
Q4: What is the correct procedure for preparing and handling the Vilsmeier reagent safely?
The Vilsmeier reagent is typically prepared in situ just before use.[6] Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive substance.[7][8]
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[9] Have an appropriate quenching agent and spill kit readily available.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add POCl₃ dropwise with vigorous stirring. This addition is exothermic and must be controlled.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the reagent.[5]
Q5: What are the best practices for the work-up and purification of this compound?
The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to the aldehyde during work-up.[10]
-
Quenching: The reaction mixture is typically quenched by slowly pouring it onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[11] This hydrolyzes the iminium intermediate and neutralizes excess acid.
-
Extraction: After quenching, the product is extracted into an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure complete recovery.
-
Purification:
-
Recrystallization: For large-scale operations, recrystallization is often the most efficient purification method. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined at a small scale.[6]
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica gel is effective.[12]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem: Low or No Conversion of Starting Material
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The reagent is highly sensitive to moisture.[5] Ensure all solvents are anhydrous and reagents are fresh. Prepare the reagent in situ at 0°C immediately before use. |
| Low Substrate Reactivity | While the dialkylamino group is activating, the two fluoro groups are deactivating. The reaction may require elevated temperatures (e.g., 60-80°C) and longer reaction times to proceed to completion.[6] |
| Poor Mixing/Solubility | At larger scales, inefficient stirring can lead to localized concentration and temperature gradients. Ensure vigorous agitation. If the substrate has poor solubility, consider a co-solvent, though this must be anhydrous and inert to the reaction conditions.[13] |
Experimental Protocols
Protocol 1: Lab-Scale Vilsmeier-Haack Formylation (Illustrative)
This protocol is a general guideline and should be optimized for the specific N,N-dialkyl-3,5-difluoroaniline substrate.
1. Reagent Preparation (Vilsmeier Reagent): a. Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. b. Charge the flask with anhydrous DMF (50 mL, ~5 equivalents). c. Cool the flask to 0°C in an ice-salt bath. d. Add phosphorus oxychloride (POCl₃) (12 mL, ~1.3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. e. Stir the resulting pale-yellow solution at 0°C for an additional 30-60 minutes.
2. Formylation Reaction: a. Dissolve the N,N-dialkyl-3,5-difluoroaniline (0.1 mol, 1 equivalent) in a minimal amount of anhydrous DMF or another inert solvent like dichloromethane.[6] b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition, slowly warm the reaction mixture to the optimized temperature (e.g., 70°C) and hold for 2-6 hours. d. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice (500 g) and sodium acetate (82 g, ~10 equivalents). c. Slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry with vigorous stirring. d. Stir the resulting mixture for 1-2 hours until the hydrolysis is complete. e. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6][12]
Scale-Up Considerations & Safety
Scaling up the Vilsmeier-Haack reaction requires careful attention to thermal management and safety. The formation of the Vilsmeier reagent and the quenching step are both highly exothermic.[14]
Key Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale & Considerations |
| Reagent Addition | Manual dropwise addition | Metering pump with controlled rate | Ensures consistent, controlled addition to manage exotherms. A "square-wave" heat flow profile is desirable for safety.[14] |
| Temperature Control | Ice bath / heating mantle | Jacketed reactor with automated temperature control | Crucial for managing exotherms and maintaining optimal reaction temperature for safety and reproducibility. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer (baffled reactor) | Ensures homogeneity, prevents localized hot spots, and improves heat transfer to the reactor jacket. |
| Quenching | Pouring onto ice | Reverse addition: slowly adding the reaction mass to a large volume of cold aqueous base | Provides better control over the quenching exotherm and gas evolution. |
Reagent Safety Profile
| Reagent | Primary Hazards | Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water to produce toxic and corrosive gases.[7][15] | Use only in a chemical fume hood. Wear a face shield, safety goggles, and acid-resistant gloves.[9] Keep away from water.[16] Ensure a spill kit with an appropriate neutralizer is available. |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity, irritant. Readily absorbed through the skin. | Avoid skin contact and inhalation. Use in a well-ventilated area. Handle with appropriate chemical-resistant gloves. |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. opcw.org [opcw.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for the Formylation of 3,5-Difluorobenzonitrile
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the formylation of 3,5-difluorobenzonitrile. The electron-deficient nature of this substrate, driven by the strong inductive and resonance effects of two fluorine atoms and a nitrile group, presents unique challenges compared to classical formylation reactions on electron-rich arenes.[1] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when attempting to formylate 3,5-difluorobenzonitrile?
The primary challenge stems from the substrate's electronic properties. 3,5-difluorobenzonitrile is a highly electron-deficient aromatic ring. This deactivation makes it a poor nucleophile, which is problematic for classical electrophilic aromatic substitution reactions.
-
Substrate Reactivity: Traditional formylation methods, such as the Vilsmeier-Haack reaction, rely on the aromatic ring acting as a nucleophile to attack a weak electrophile (the Vilsmeier reagent).[2][3] The electron-withdrawing nature of the two fluoro groups and the nitrile functionality significantly reduces the ring's nucleophilicity, making such reactions sluggish and often requiring harsh conditions, which can lead to substrate decomposition or unwanted side reactions.
-
Functional Group Stability: The nitrile group (–CN) can be sensitive to the reaction conditions. Under harsh acidic or basic conditions, it is susceptible to hydrolysis, first to an amide (–CONH₂) and then to a carboxylic acid (–COOH), reducing the yield of the desired aldehyde.[4][5]
-
Catalyst Deactivation: In metal-catalyzed reactions, the nitrile group can potentially coordinate to the metal center, acting as a ligand and leading to catalyst inhibition or deactivation.
Q2: Which catalytic systems are most promising for this transformation?
Given the substrate's deactivation towards electrophilic attack, transition metal-catalyzed cross-coupling strategies are generally more effective. These methods do not require the arene to act as a nucleophile. Instead, they typically involve the oxidative addition of an aryl halide to a metal center. Therefore, the ideal starting material would be 1-bromo-3,5-difluorobenzene or a related halide, with the formylation step occurring on this precursor. Modern palladium-catalyzed reactions exhibit excellent functional group tolerance, including for the nitrile group.
Palladium-catalyzed formylation is the most robust and versatile approach.[6][7] These reactions offer mild conditions and broad functional group tolerance, making them suitable for complex substrates. Key components of this system include:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. JohnPhos, SPhos, or XPhos often give the best results by promoting the key steps of oxidative addition and reductive elimination.
-
Formyl Source: Instead of using toxic and difficult-to-handle carbon monoxide gas, modern methods use CO surrogates like isocyanides. tert-Butyl isocyanide is a widely used, effective, and safer alternative.[6][8]
-
Hydride Source: A reducing agent is needed to convert the intermediate acyl-palladium complex to the final aldehyde. Triethylsilane (Et₃SiH) or formate salts are common and effective hydride donors.[6][8]
Q3: Can the Vilsmeier-Haack reaction be used? What are the expected difficulties?
While the Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, its application to a severely electron-deficient substrate like 3,5-difluorobenzonitrile is challenging. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile.[3][9]
Expected Difficulties:
-
No Reaction: The most likely outcome under standard conditions (e.g., POCl₃/DMF at 0-25 °C) is the recovery of unreacted starting material.
-
Forced Conditions: Driving the reaction may require high temperatures (>100 °C), which increases the risk of nitrile hydrolysis and the formation of polymeric byproducts.
-
Low Yield: Even under harsh conditions, the conversion and isolated yield of the desired aldehyde are likely to be very low.
For these reasons, the Vilsmeier-Haack reaction is not the recommended first-line approach for this specific substrate.
Q4: What are the most common side reactions and how can they be minimized?
The primary side reactions involve the nitrile group and potential catalyst-derived issues.
| Side Reaction | Cause | Mitigation Strategy |
| Nitrile Hydrolysis | Presence of water under acidic or basic conditions, especially at elevated temperatures. | Use rigorously dried anhydrous solvents (e.g., DMF, Dioxane) and reagents. Maintain an inert atmosphere (N₂ or Ar). Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. |
| Substrate Reduction | If using a strong hydride source (e.g., LiAlH₄) for other transformations, the nitrile can be reduced to a primary amine.[4] In Pd-catalyzed formylation, the hydride source (Et₃SiH) is generally mild enough not to affect the nitrile. | Use a selective hydride source intended for the formylation catalytic cycle. Avoid overly reactive reducing agents. |
| Catalyst Deactivation | The nitrile lone pair can coordinate to the Pd(0) center, inhibiting its entry into the catalytic cycle. | Use bulky phosphine ligands (e.g., JohnPhos). These ligands create a sterically hindered environment around the metal center, which can disfavor coordination of the nitrile group while still allowing the catalytic cycle to proceed. |
| Homocoupling (Glaser-type) | If using a copper-based catalyst or copper contaminants, dimerization of the starting material can occur. | Ensure high-purity reagents and catalysts. If a palladium-catalyzed reaction is stalling, analyze for potential metal contaminants. |
Troubleshooting Guide
Navigating experimental challenges is key to success. The following guide addresses common issues encountered during the palladium-catalyzed formylation of aryl halides bearing the 3,5-difluorobenzonitrile moiety.
Problem: Low or No Conversion
This is the most frequent issue. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Formylation of 1-Bromo-3,5-difluorobenzene
This protocol is adapted from established methods for the formylation of aryl halides using tert-butyl isocyanide and a silane hydride source.[6][7] This approach is recommended due to its mild conditions and tolerance for the nitrile precursor's electronic properties.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos ( (2-Biphenyl)di-tert-butylphosphine)
-
tert-Butyl isocyanide
-
Triethylsilane (Et₃SiH)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and Na₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a 0.2 M solution with respect to the aryl bromide), followed by 1-bromo-3,5-difluorobenzene (1.0 equiv), tert-butyl isocyanide (1.5 equiv), and Et₃SiH (3.0 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 65-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and salts.
-
Purification: Wash the filtrate with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 3,5-difluorobenzaldehyde.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for this palladium-catalyzed formylation.
Caption: Palladium-catalyzed formylation cycle.
References
- 1. 3,5-Difluorobenzonitrile | 64248-63-1 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Monitoring the Synthesis of 3,5-Difluoro-4-formylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to monitoring the progress of this important chemical reaction. Our goal is to equip you with the knowledge to anticipate challenges, interpret analytical data effectively, and ensure the successful synthesis of this key building block.
I. Introduction to Reaction Monitoring
The synthesis of this compound, a crucial intermediate in the development of various pharmaceuticals, requires careful monitoring to optimize yield, minimize impurities, and ensure reaction completion. Inadequate monitoring can lead to low yields, difficult purification, and inconsistent results. This guide will focus on the practical application of common analytical techniques to track the conversion of starting materials to the desired product.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis and monitoring process.
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The choice of analytical technique depends on the specific reaction conditions and available instrumentation. The most commonly employed and effective methods include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of reaction progress.[1][2] It is excellent for quickly assessing the presence of starting materials, intermediates, and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information.[3] It is highly effective for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and potential side-products.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis, particularly for less volatile compounds.[4][5] It offers high resolution and sensitivity for accurate monitoring of the reaction course.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring in a standard laboratory setup, ¹H and ¹⁹F NMR can be invaluable for structural confirmation of the final product and for analyzing the composition of the crude reaction mixture after workup.[6]
Q2: I'm not seeing any product formation on my TLC plate. What could be the issue?
A2: A lack of product formation on a TLC plate can be due to several factors. Here is a systematic approach to troubleshooting this issue:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is at the optimal temperature. Some synthetic routes require elevated temperatures to proceed.[7][8]
-
Reagents: Verify the quality and purity of your starting materials and reagents. Degradation of reagents can inhibit the reaction.
-
Catalyst: If a catalyst is used, ensure it is active and added in the correct amount.
-
-
TLC Conditions:
-
Solvent System: The chosen mobile phase may not be appropriate for separating your product from the starting material. Experiment with different solvent systems of varying polarity. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[9]
-
Visualization: Ensure you are using an appropriate visualization technique. While many aromatic compounds are UV-active, a staining agent might be necessary if the product has a weak chromophore.
-
Q3: My GC-MS analysis shows multiple unexpected peaks. What are the likely side products?
A3: The formation of side products is a common challenge. The identity of these impurities will depend on the specific synthetic route employed. Potential side reactions could include:
-
Incomplete reaction: The presence of starting materials.
-
Over-oxidation or reduction: Depending on the reagents used.
-
Hydrolysis: If water is present and the reaction is sensitive to it.
-
Formation of isomers: Depending on the regioselectivity of the reaction.
To identify these peaks, compare their mass spectra with known databases and consider the plausible chemical transformations of your reactants and intermediates.
Q4: How can I improve the resolution of my HPLC analysis for better reaction monitoring?
A4: To enhance HPLC resolution, consider the following adjustments:
-
Mobile Phase Composition: Optimize the ratio of your solvents. For reverse-phase HPLC, adjusting the proportion of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact separation.[10]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program that changes the mobile phase composition over time can improve the resolution of complex mixtures.
-
Column Selection: Ensure you are using a column with the appropriate stationary phase (e.g., C18) and particle size for your application.[11]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the monitoring of the this compound synthesis.
Issue 1: Inconsistent Rf Values in TLC Analysis
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Chamber Saturation | Ensure the TLC chamber is properly saturated with the mobile phase vapor before developing the plate.[1] | An unsaturated chamber leads to a solvent gradient on the plate, causing inconsistent migration of compounds. |
| Solvent Composition | Prepare fresh mobile phase for each analysis. | The composition of mixed solvent systems can change over time due to the differential evaporation of components. |
| Plate Activity | Store TLC plates in a desiccator to prevent adsorption of atmospheric moisture.[1] | The activity of the silica gel stationary phase is affected by its water content, which can alter separation characteristics. |
| Sample Overloading | Apply a small, concentrated spot of the reaction mixture to the TLC plate. | Overloading the plate can lead to band broadening and inaccurate Rf values. |
Issue 2: Poor Peak Shape or Tailing in GC-MS or HPLC
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Column Contamination | Implement a regular column cleaning and regeneration protocol. | Accumulation of non-volatile residues on the column can lead to active sites that cause peak tailing. |
| Inappropriate Solvent for Sample | Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase (for HPLC) or volatile enough for GC. | Sample-solvent mismatch can cause poor peak shape and even precipitation of the analyte on the column. |
| Active Sites in the System | Use deactivated liners and columns for GC-MS. For HPLC, consider adding a small amount of a competing base or acid to the mobile phase if dealing with basic or acidic analytes. | Active sites in the analytical system can cause unwanted interactions with the analyte, leading to tailing. |
Issue 3: Difficulty in Quantifying Reaction Conversion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Non-linear Detector Response | Prepare a calibration curve using standards of known concentration to verify the linearity of the detector response. | Assuming a linear response outside of the calibrated range can lead to significant quantification errors. |
| Internal Standard Issues | Choose an internal standard that is chemically similar to the analyte but well-resolved from all other components in the chromatogram. | An appropriate internal standard compensates for variations in injection volume and instrument response. |
| Incomplete Extraction | Optimize the workup and extraction procedure to ensure complete recovery of the analyte from the reaction mixture before analysis. | Inefficient extraction will lead to an underestimation of the product concentration. |
IV. Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Application: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot a small amount onto the TLC plate baseline.
-
Mobile Phase: A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate. A starting ratio of 7:3 (hexanes:ethyl acetate) is recommended, but this should be optimized for your specific reaction.[12]
-
Development: Place the plate in a saturated TLC chamber and allow the solvent front to travel up the plate.[13]
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ions of your starting materials and expected product (e.g., 50-400 amu).
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[11]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.[11]
-
Mobile Phase: A gradient of water (often with 0.1% formic or phosphoric acid) and acetonitrile is commonly used.[11][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
V. Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting guide for inconsistent TLC results.
VI. References
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: --INVALID-LINK--
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Available from: --INVALID-LINK--
-
Google Patents. Process for preparing 3,5-difluoroaniline. Available from: --INVALID-LINK--
-
Google Patents. Process for synthesizing 3,4-difluorobenzonitrile. Available from: --INVALID-LINK--
-
PubMed. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Available from: --INVALID-LINK--
-
Merck Millipore. Tips & Tricks for Thin-Layer Chromatography. Available from: --INVALID-LINK--
-
Benchchem. Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. Available from: --INVALID-LINK--
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: --INVALID-LINK--
-
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Thin-Layer Chromatography. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19 F NMR Spectroscopy. Available from: --INVALID-LINK--
-
Google Patents. Preparation method of 3, 4-difluorobenzonitrile. Available from: --INVALID-LINK--
-
Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Available from: --INVALID-LINK--
-
Benchchem. Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. Available from: --INVALID-LINK--
-
Google Patents. Fluorobenzonitrile compound preparation method. Available from: --INVALID-LINK--
-
ResearchGate. Which solvent should be used for TLC to the monitoring of malononitrile reactant in synthesis?. Available from: --INVALID-LINK--
-
Shimadzu. Tips for practical HPLC analysis. Available from: --INVALID-LINK--
-
DTIC. Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Alloca. Available from: --INVALID-LINK--
-
Beilstein Journals. NMR reaction monitoring in flow synthesis. Available from: --INVALID-LINK--
-
Google Patents. Process for preparing 2,4-difluorocyanobenzene. Available from: --INVALID-LINK--
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: --INVALID-LINK--
-
Shimadzu. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available from: --INVALID-LINK--
-
BrJAC. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. Available from: --INVALID-LINK--
-
ResearchGate. Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Available from: --INVALID-LINK--
-
SIELC Technologies. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. Available from: --INVALID-LINK--
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
Amerigo Scientific. This compound (97%). Available from: --INVALID-LINK--
-
Market Research Report. This compound Market Size, Share, Trend and Forcarst to 2025. Available from: --INVALID-LINK--
-
ChemScene. 2,3-Difluoro-5-formylbenzonitrile. Available from: --INVALID-LINK--
-
Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available from: --INVALID-LINK--
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Guide to the Spectroscopic Analysis of 3,5-Difluoro-4-formylbenzonitrile: A Comparative NMR Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. 3,5-Difluoro-4-formylbenzonitrile, a highly functionalized aromatic compound, presents a unique spectroscopic challenge due to the interplay of its electron-withdrawing fluorine, nitrile, and formyl substituents. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a comparative perspective with related structures and the foundational principles governing their spectral characteristics.
The Structural Significance of this compound
This compound serves as a key building block in the synthesis of various high-value chemical entities. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity. The nitrile and formyl groups offer versatile handles for further chemical transformations. Accurate spectroscopic analysis is therefore not just a routine characterization step, but a critical gateway to understanding the molecule's reactivity and potential applications.
Predicted ¹H NMR and ¹³C NMR Analysis
¹H NMR Spectral Prediction
The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two main signals: one for the aromatic protons and one for the aldehydic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~10.2 | Singlet | 1H | Aldehydic H (CHO) | - |
| ~7.8 - 8.0 | Triplet | 2H | Aromatic H | ³J(H,F) ≈ 7-9 |
The aldehydic proton is expected to appear as a sharp singlet significantly downfield, likely around 10.2 ppm. This substantial deshielding is a direct consequence of the strong electron-withdrawing nature of the adjacent carbonyl group and the overall electron-deficient aromatic ring.[1]
The two equivalent aromatic protons at positions 2 and 6 are predicted to resonate in the region of 7.8-8.0 ppm. Their chemical shift is influenced by three powerful electron-withdrawing groups: the two ortho fluorine atoms and the para nitrile group. These groups synergistically reduce the electron density around the aromatic protons, causing them to be strongly deshielded.[2][3] The signal for these protons is expected to be a triplet due to coupling with the two adjacent fluorine atoms (³J(H,F)).
¹³C NMR Spectral Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the eight carbon atoms in the molecule, with two pairs of carbons being chemically equivalent due to the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Predicted J-Coupling (Hz) |
| ~185 | Aldehydic C (C=O) | - |
| ~165 (d) | C3, C5 (C-F) | ¹J(C,F) ≈ 250-270 |
| ~135 (t) | C2, C6 (C-H) | ²J(C,F) ≈ 20-30 |
| ~120 | C4 (C-CHO) | - |
| ~115 | Nitrile C (C≡N) | - |
| ~110 | C1 (C-CN) | - |
The aldehydic carbon is anticipated to be the most downfield signal, around 185 ppm, which is characteristic for benzaldehydes bearing electron-withdrawing substituents.[4][5] The carbons directly bonded to fluorine (C3 and C5) will exhibit a large one-bond coupling constant (¹J(C,F)) and are expected to appear around 165 ppm. The aromatic methine carbons (C2 and C6) will show a smaller two-bond coupling to the adjacent fluorine atoms (²J(C,F)) and are predicted to be in the 135 ppm region. The quaternary carbons, C1, C4, and the nitrile carbon, will appear as singlets (or exhibit smaller, longer-range couplings). The nitrile carbon typically resonates around 115 ppm.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, a comparison with the experimental NMR data of related molecules is instructive.
-
Benzaldehyde: The parent molecule, benzaldehyde, shows its aldehydic proton at ~10.0 ppm and the aromatic protons between 7.5-7.9 ppm.[1] The carbonyl carbon appears at ~192 ppm.[4]
-
3,5-Difluorobenzonitrile: The aromatic protons in this molecule provide a key comparison. Their signal appears as a multiplet, and understanding the coupling patterns here is vital for interpreting the spectrum of our target molecule.
-
4-Formylbenzonitrile: This compound shows an aldehydic proton signal and aromatic proton signals that are deshielded compared to benzaldehyde due to the electron-withdrawing nitrile group.
The presence of two fluorine atoms in addition to the nitrile and formyl groups in this compound is expected to lead to a more pronounced downfield shift for all proton and carbon signals compared to these analogues.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure and the key predicted NMR correlations.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3,5-Difluoro-4-formylbenzonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 3,5-Difluoro-4-formylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower you in selecting the most appropriate method for your needs.
The Criticality of Orthogonal Analytical Approaches
Relying on a single analytical technique for purity determination can be misleading, as co-eluting impurities or non-responsive compounds may go undetected. Employing orthogonal methods, which separate compounds based on different chemical and physical principles, provides a more comprehensive and trustworthy purity profile. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[1][2] In contrast, GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous state.[3] This fundamental difference makes HPLC and GC-MS excellent complementary techniques for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal first-line approach for many organic molecules.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended, leveraging the compound's aromatic and polar functional groups for effective separation from potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust, stability-indicating HPLC method is a systematic process where each parameter is chosen to ensure specificity, accuracy, and precision.[6][7][8]
-
Column Chemistry: A C18 (octadecylsilyl) column is the recommended stationary phase. Its non-polar nature provides excellent retention for the aromatic ring of the analyte, while the polarity differences introduced by the nitrile, formyl, and fluorine substituents allow for the separation of closely related structural isomers and potential degradation products.[1]
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is optimal.[9][10] A buffered mobile phase (e.g., with phosphate or formate) is crucial to control the ionization state of any acidic or basic impurities, ensuring consistent retention times and peak shapes. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[9]
-
Detection: The presence of the benzonitrile chromophore allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
-
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12][13][14] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12][13][14]
Experimental Protocol: HPLC Purity Assessment
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 5 µL |
Standard and Sample Preparation:
-
Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
GC-MS is an exceptionally sensitive and selective technique, ideal for identifying and quantifying volatile and semi-volatile organic compounds.[15][16] For this compound, GC-MS can be particularly useful for detecting residual solvents, starting materials, and certain by-products that may not be easily resolved by HPLC.
Causality Behind Experimental Choices in GC-MS Method Development
The successful application of GC-MS for this analyte requires careful consideration of its chemical properties.
-
Volatility and Thermal Stability: While the benzonitrile moiety is relatively stable, the formyl group can be susceptible to degradation at high temperatures. The fluorine atoms can enhance the thermal stability of the molecule.[17] Therefore, optimizing the injector temperature is critical to ensure efficient volatilization without on-column degradation.
-
Derivatization: To enhance volatility and thermal stability, and to produce more characteristic mass spectra, derivatization of the aldehyde functional group can be employed.[18][19][20] Oximation with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective strategy.[18] This not only improves chromatographic performance but also introduces a mass tag that can aid in identification.
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of selectivity for aromatic and polar compounds.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. The fragmentation of benzonitrile derivatives often involves the loss of HCN/HNC, providing characteristic ions.[21][22]
Experimental Protocol: GC-MS Purity Assessment (with Derivatization)
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph with a split/splitless injector and a mass selective detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| Mass Range | m/z 40-450 |
Derivatization and Sample Preparation:
-
Sample Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization Reagent: Prepare a solution of PFBHA in pyridine (e.g., 10 mg/mL).
-
Reaction: To 100 µL of the sample solution, add 100 µL of the PFBHA solution. Cap the vial and heat at 70 °C for 30 minutes.
-
Extraction (Optional): After cooling, the derivative can be extracted into a non-polar solvent like hexane if necessary to remove excess pyridine.
-
Injection: Inject 1 µL of the final solution into the GC-MS.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Purity Assessment.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and solid/liquid stationary phases |
| Analytes | Non-volatile, thermally stable/labile compounds | Volatile and semi-volatile, thermally stable compounds |
| Sample Prep | Simple dissolution and filtration | May require derivatization to improve volatility and stability |
| Selectivity | Based on polarity differences | Based on volatility and column interaction |
| Sensitivity | Good (ng range with UV) | Excellent (pg-fg range) |
| Identification | Based on retention time and UV spectrum | High confidence from mass spectral fragmentation patterns |
| Impurity Focus | Non-volatile impurities, isomers, degradation products | Volatile impurities, residual solvents, starting materials |
| Speed | Typically 15-30 minutes per run | Typically 15-40 minutes per run |
| Robustness | Generally high | Can be affected by sample matrix and inlet activity |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound.
-
HPLC should be considered the primary method for routine quality control and purity profiling. Its robustness, simplicity, and ability to analyze the compound in its native state make it ideal for quantifying the main component and non-volatile impurities. The use of a PDA detector adds a layer of confidence through peak purity analysis.
-
GC-MS serves as an excellent orthogonal technique, particularly for the identification and quantification of unknown volatile or semi-volatile impurities. Its superior sensitivity and the structural information provided by mass spectrometry are invaluable for in-depth impurity profiling and for troubleshooting out-of-specification results from HPLC analysis. The use of derivatization can further enhance its applicability to this analyte.
For a comprehensive quality assessment in a drug development setting, it is highly recommended to develop and validate both an HPLC and a GC-MS method. This dual-pronged approach ensures that a wide range of potential impurities are monitored and controlled, leading to higher quality intermediates and, ultimately, safer and more effective pharmaceutical products. The choice of which method to employ for routine testing will depend on the specific impurities that need to be controlled, which is typically determined during process development and forced degradation studies.
References
- 1. youtube.com [youtube.com]
- 2. bioglobax.com [bioglobax.com]
- 3. uspbpep.com [uspbpep.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. japsonline.com [japsonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
- 15. researchgate.net [researchgate.net]
- 16. blog.organomation.com [blog.organomation.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 19. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 20. gcms.cz [gcms.cz]
- 21. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 22. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
A Comparative Guide to Fluorine Substitution in Benzonitrile Derivatives: Enhancing Drug-Like Properties
Introduction: The Strategic Role of Fluorine in Modulating Benzonitrile Scaffolds
Benzonitrile derivatives are prevalent structural motifs in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, is a versatile functional group that can be transformed into other functionalities.[1] In the quest to optimize lead compounds, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Fluorine, being the most electronegative element and having a small atomic radius, imparts unique electronic, conformational, and metabolic properties to organic molecules without significantly increasing steric bulk.[1][2]
This guide provides a comparative analysis of how fluorine substitution impacts the key properties of benzonitrile derivatives. We will delve into the causal mechanisms behind these changes and provide supporting experimental data and protocols for researchers in drug development. The focus is on how this single-atom substitution can profoundly influence electronic distribution, lipophilicity, metabolic stability, and ultimately, biological activity.
The Electronic Impact of Aromatic Fluorination
The introduction of one or more highly electronegative fluorine atoms to the benzonitrile ring fundamentally alters its electronic landscape. This perturbation is the root cause of many downstream effects on a molecule's physicochemical and biological properties.
Causality: Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its extreme electronegativity, which polarizes the carbon-fluorine (C-F) bond and the surrounding sigma framework.[3] This effect generally lowers the electron density of the aromatic ring, influencing its reactivity and interactions with biological targets.[4][5] This change in electron distribution directly impacts the molecule's dipole moment and the acidity of any nearby functional groups.
Modulation of Molecular Dipole Moment
The dipole moment is a critical parameter influencing a molecule's solubility, crystal packing, and interaction with polar protein environments. The strong dipole of the C-F bond can either augment or oppose the existing dipole of the nitrile group, depending on its position.
For unsubstituted benzonitrile, the dipole moment is approximately 4.52 D.[6][7] The introduction of fluorine alters this value significantly. For example, in 4-fluorobenzonitrile, the C-F dipole opposes the C-CN dipole, leading to a lower overall molecular dipole moment. Conversely, in 3-fluorobenzonitrile, the vectors are more additive, resulting in a larger dipole moment.
Below is a logical diagram illustrating how fluorine substitution initiates a cascade of property changes.
Caption: Cascade of effects resulting from fluorine substitution.
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for benzonitrile and its fluorinated derivatives. Note how the position of fluorine dictates the resulting properties.
| Compound | Structure | Dipole Moment (μ, Debye) | logP (Experimental) | pKa (Calculated) |
| Benzonitrile | C₇H₅N | 4.52[6][7] | 1.56 | ~ -10 (protonated nitrile) |
| 2-Fluorobenzonitrile | C₇H₄FN | 3.93 | 1.70 | ~ -10.5 |
| 3-Fluorobenzonitrile | C₇H₄FN | 4.79 | 1.70 | ~ -11.2 |
| 4-Fluorobenzonitrile | C₇H₄FN | 3.01 | 1.70 | ~ -10.8 |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 2.50 | 1.84 | ~ -11.5 |
Note: pKa values are estimates for the protonated nitrile group, indicating basicity. A more negative value implies weaker basicity due to the inductive withdrawal of fluorine.
Lipophilicity (logP): A Non-Intuitive Enhancement
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of drug absorption, distribution, metabolism, and excretion (ADME). While fluorine's high electronegativity might suggest an increase in polarity, its effect on lipophilicity is more complex.
Causality: The substitution of a hydrogen atom with a fluorine atom often increases a molecule's lipophilicity (logP).[8] This is because the fluorine atom is a poor hydrogen bond acceptor, and the C-F bond is highly polarized but not highly polarizable. The electron cloud is held tightly to the fluorine nucleus, reducing intermolecular van der Waals interactions with water molecules and disrupting the hydrogen-bonding network of water. This leads to a less favorable solvation in water and a preference for the lipophilic phase.[8][9]
This effect is particularly valuable in drug design, where fine-tuning logP is essential for achieving optimal membrane permeability and bioavailability.[10]
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol describes a robust, self-validating method for measuring the octanol-water partition coefficient (logP).
Principle: A compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate logP.
Materials:
-
Test compound (e.g., a fluorinated benzonitrile derivative)
-
HPLC-grade n-octanol, pre-saturated with water
-
HPLC-grade water (pH 7.4 phosphate buffer), pre-saturated with n-octanol
-
Separatory funnel or centrifuge tubes
-
Vortex mixer and/or shaker
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Prepare stock solutions of the test compound in n-octanol.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol (containing the test compound) and pre-saturated water to a centrifuge tube. A typical volume is 1 mL of each.
-
Equilibration: Seal the tube and shake vigorously for a set period (e.g., 2 hours at a constant temperature, like 25°C) to ensure thorough mixing and partitioning.[11]
-
Phase Separation: Allow the phases to separate completely. Centrifugation (e.g., 3000 rpm for 10 minutes) can be used to ensure a sharp interface.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV.[12]
-
Calculation: Calculate logP using the following formula: logP = log₁₀ ([Compound]octanol / [Compound]water)
Metabolic Stability: The Power of the C-F Bond
A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes in the liver. Fluorine substitution is a highly effective strategy to enhance metabolic stability.[13]
Causality: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110-130 kcal/mol) compared to a typical carbon-hydrogen bond (~98-100 kcal/mol).[14] Metabolic oxidation by CYP450 enzymes often involves the abstraction of a hydrogen atom. Replacing a metabolically labile C-H bond with a robust C-F bond effectively "blocks" this site of metabolism, preventing enzymatic degradation.[13][15] This leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1]
Comparative Data: In Vitro Metabolic Stability
The table below presents data from microsomal stability assays, comparing parent compounds to their fluorinated analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.
| Compound Pair | Metabolic System | t½ (min) | CLint (µL/min/mg protein) |
| N-nitrosodibutylamine (NDBA) | Rat Liver Microsomes | 25 | 27.7 |
| NDBA-F3 (one butyl chain ω-fluorinated) | Rat Liver Microsomes | 42 | 16.5 |
| NDBA-F6 (both butyl chains ω-fluorinated) | Rat Liver Microsomes | > 120 | < 5.8 |
Data adapted from studies on N-nitrosodialkylamines to illustrate the principle of metabolic blocking by fluorination.[15]
Experimental Workflow: In Vitro Microsomal Stability Assay
This workflow outlines the standard procedure to assess a compound's metabolic stability.
Caption: Workflow for an in vitro microsomal stability assay.[13]
Biological Activity: Translating Physicochemical Changes into Potency
The ultimate goal of chemical modification is to improve a compound's biological activity and selectivity. The electronic and conformational changes induced by fluorine can significantly enhance binding affinity to the target protein.
Causality:
-
Altered pKa: Fluorine's inductive effect can alter the pKa of nearby acidic or basic centers, optimizing the ionization state for target engagement.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with amino acid residues in the binding pocket.
-
Conformational Control: Fluorine can induce specific molecular conformations that are more favorable for binding, a concept known as "conformational steering."
A compelling example is the development of a high-affinity radioligand for the metabotropic glutamate subtype-5 receptor (mGluR5). The strategic placement of a fluorine atom on the benzonitrile ring was a key factor in achieving exceptionally high potency.
Comparative Data: Impact on Target Affinity
| Compound | Structure | Target | Affinity (IC₅₀) |
| MTEP (Non-benzonitrile analog) | - | mGluR5 | 5.2 nM |
| Fluorinated Benzonitrile Analog (Compound 3) | C₁₅H₈F₂N₂S | mGluR5 | 36 pM |
Data from a study developing mGluR5 PET radioligands, demonstrating a dramatic increase in affinity with a fluorinated benzonitrile scaffold.[16]
Synthesis of Fluorinated Benzonitriles
The introduction of fluorine onto an aromatic ring can be achieved through various methods. One of the most common industrial and laboratory-scale methods is nucleophilic aromatic substitution (SNAr), often starting from an activated chlorobenzonitrile precursor.
Principle: A chlorine atom on an electron-deficient aromatic ring (activated by the electron-withdrawing nitrile group) is displaced by a fluoride ion. The reaction is typically carried out at high temperatures in a polar aprotic solvent or under phase-transfer catalysis conditions.[17][18]
Representative Synthetic Protocol: Halogen Exchange (Halex) Reaction
Reaction: 4-Chlorobenzonitrile → 4-Fluorobenzonitrile
Caption: Simplified schematic for the synthesis of 4-fluorobenzonitrile.
Procedure:
-
Setup: To a reaction vessel equipped with a mechanical stirrer and condenser, add the starting chlorobenzonitrile, an alkali metal fluoride (e.g., spray-dried potassium fluoride), and a phase-transfer catalyst (e.g., a quaternary ammonium compound).[17]
-
Solvent: Add a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to a high temperature (e.g., 200°C) and stir vigorously for several hours. Monitor the reaction progress by GC or TLC.
-
Workup: After completion, cool the reaction mixture and filter to remove inorganic salts. The product is typically isolated by distillation or crystallization from the solvent.
Conclusion
Fluorine substitution is a powerful, multifaceted tool for optimizing the properties of benzonitrile derivatives in drug discovery. By leveraging its unique electronic nature, chemists can rationally modulate lipophilicity for better absorption, block sites of metabolism to increase stability, and fine-tune electronic properties to enhance biological potency. The experimental data and protocols provided in this guide serve as a practical foundation for researchers aiming to harness the "fluorine effect" in their own development programs. A thorough understanding of the underlying physicochemical principles is paramount to predicting the impact of fluorination and accelerating the journey from a promising lead to a successful drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Theoretical study of the influence of fluorination/chlorination on the electronic properties of donor:acceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. [0709.2984] Precise dipole moment and quadrupole coupling constants of benzonitrile [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. dovepress.com [dovepress.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 18. CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google Patents [patents.google.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitriles in Synthesis
For researchers, synthetic chemists, and professionals in drug development, the choice between utilizing a fluorinated or non-fluorinated benzonitrile scaffold can significantly impact the trajectory of a research program. This guide provides an in-depth, evidence-based comparison of these two crucial building blocks, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical considerations that should inform your synthetic strategy.
The Fundamental Influence of Fluorine: More Than Just an Electron-Withdrawing Group
The introduction of a fluorine atom onto a benzonitrile ring fundamentally alters its electronic properties, which in turn dictates its reactivity and potential applications. While often simplistically described as a potent electron-withdrawing group via the inductive effect, fluorine's influence is more nuanced, also involving a countervailing, albeit weaker, resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho and meta positions and generally leads to an increase in the electrophilicity of the aromatic ring and the nitrile carbon.
-
Resonance Effect (+R): Fluorine's lone pairs can donate electron density back to the ring through pi-conjugation. This effect is strongest at the para position. However, due to the poor orbital overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the resonance effect is significantly weaker than the inductive effect.
This electronic dichotomy is central to understanding the divergent reactivity profiles of fluorinated and non-fluorinated benzonitriles.
Comparative Reactivity in Key Synthetic Transformations
The altered electronics of fluorinated benzonitriles manifest in their behavior across a range of common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
This is perhaps the most significant area where fluorinated benzonitriles exhibit a distinct advantage. The strong electron-withdrawing nature of both the fluorine atom(s) and the nitrile group dramatically activates the aromatic ring towards attack by nucleophiles.
Table 1: Comparative Reactivity in SNAr Reactions
| Feature | Non-Fluorinated Benzonitrile | Fluorinated Benzonitrile (e.g., 4-Fluorobenzonitrile) | Rationale |
| Reaction Rate | Generally slow to unreactive | Significantly faster | The fluorine and nitrile groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] |
| Leaving Group | Requires a good leaving group (e.g., -Cl, -NO2) | Fluoride itself can act as an excellent leaving group. | The stability of the fluoride anion (F-) makes it a favorable leaving group in polar aprotic solvents. |
| Reaction Conditions | Often requires harsh conditions (high temperatures, strong bases) | Typically proceeds under milder conditions. | The enhanced electrophilicity of the ring lowers the activation energy for nucleophilic attack. |
Experimental Protocol: A Comparative SNAr Reaction
Objective: To demonstrate the enhanced reactivity of 4-fluorobenzonitrile over 4-chlorobenzonitrile in an SNAr reaction with a common nucleophile.
Materials:
-
4-Fluorobenzonitrile
-
4-Chlorobenzonitrile
-
Pyrrolidine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with stir bars and reflux condensers, dissolve 4-fluorobenzonitrile (1 mmol) in 5 mL of DMSO and 4-chlorobenzonitrile (1 mmol) in 5 mL of DMSO.
-
Addition of Reagents: To each flask, add pyrrolidine (1.2 mmol) and potassium carbonate (2 mmol).
-
Reaction: Heat both reaction mixtures to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (or after a set time, e.g., 4 hours, for comparison), cool the mixtures to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Outcome: The reaction with 4-fluorobenzonitrile will proceed to completion significantly faster and with a higher yield compared to the reaction with 4-chlorobenzonitrile under identical conditions.
References
A Comparative Guide to the Structural Elucidation of 3,5-Difluoro-4-formylbenzonitrile Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated benzonitrile derivatives stand out as critical structural motifs. The unique electronic properties imparted by fluorine atoms, combined with the reactive potential of formyl and nitrile functionalities, make these compounds valuable precursors and active agents. Among these, 3,5-Difluoro-4-formylbenzonitrile and its analogues are of significant interest due to their potential applications in the development of novel therapeutics and functional materials.[1]
This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of this compound derivatives. As a senior application scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and self-validating approach to structural analysis. While a definitive crystal structure for this compound is not publicly available at the time of this writing, we will leverage the detailed crystallographic data of the closely related derivative, 4-amino-3,5-difluorobenzonitrile , as a primary case study.[2] This comparative approach will provide valuable insights into the structural nuances of this class of compounds.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous determination of the three-dimensional arrangement of atoms in a molecule. For novel benzonitrile derivatives, SCXRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity.
Experimental Protocol: From Powder to Precision
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Step 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available fluorinated precursors. For instance, the synthesis of the related 4-amino-3,5-difluorobenzonitrile involves the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in a suitable solvent like dimethylformamide (DMF).[2]
Step 2: Crystallization – The Art and Science
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[3]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
For 4-amino-3,5-difluorobenzonitrile, single crystals were successfully obtained through slow evaporation from a solution.[2]
Step 3: X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure using specialized software.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, primarily in the solution or gas phase.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: Directly probes the fluorine atoms, providing insights into their electronic environment.
Data Comparison: A Case Study
| Analytical Technique | Information Provided for Benzonitrile Derivatives |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking).[2] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei in solution, and through-space interactions (NOE). Provides dynamic information.[4][5] |
| FTIR Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies (e.g., C≡N, C=O, C-F).[5] |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming the elemental composition.[6][7] |
FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, characteristic vibrational bands for the nitrile (C≡N), formyl (C=O), and carbon-fluorine (C-F) groups would be expected.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. This technique is crucial for confirming the identity of the synthesized molecule.
Crystallographic Data of a Key Derivative: 4-amino-3,5-difluorobenzonitrile
The following table summarizes the key crystallographic data for 4-amino-3,5-difluorobenzonitrile, providing a benchmark for this class of compounds.[2]
| Parameter | 4-amino-3,5-difluorobenzonitrile[2] |
| Chemical Formula | C₇H₄F₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9831 (3) |
| b (Å) | 13.0454 (5) |
| c (Å) | 6.9052 (3) |
| β (°) | 108.835 (2) |
| Volume (ų) | 680.19 (5) |
| Z | 4 |
Key Structural Features:
In the crystal structure of 4-amino-3,5-difluorobenzonitrile, the molecules are connected by N—H⋯N and N—H⋯F hydrogen bonds, as well as π-stacking interactions.[2] These intermolecular forces play a crucial role in the packing of the molecules in the solid state and can influence the material's physical properties.
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development for various applications. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure in the solid state. The detailed insights into molecular geometry and intermolecular interactions afforded by this technique are indispensable for rational drug design and the engineering of new materials. By integrating the precise data from X-ray crystallography with complementary information from spectroscopic methods, researchers can achieve a comprehensive understanding of these promising compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
- 7. Benzonitrile, 4-formyl- [webbook.nist.gov]
A Guide to the Analytical Validation of 3,5-Difluoro-4-formylbenzonitrile Reference Standards
Introduction: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the accuracy and reliability of all subsequent analytical measurements are built. An improperly characterized standard can lead to erroneous batch release decisions, compromised patient safety, and significant regulatory delays. This guide provides an in-depth, technically grounded framework for the comprehensive analytical validation of a 3,5-Difluoro-4-formylbenzonitrile reference standard, a critical building block in the synthesis of various pharmaceutical intermediates.
Our approach moves beyond a simple checklist of tests. We will delve into the causality behind the selection of orthogonal analytical techniques, demonstrating how a multi-faceted validation strategy creates a self-validating system. This ensures the established purity and identity are not just claimed, but rigorously proven. The methodologies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
The Validation Workflow: A Multi-Pronged Strategy
The comprehensive characterization of a primary reference standard does not rely on a single analytical technique. Instead, it employs a suite of orthogonal methods, where each technique provides a unique and complementary piece of information. This collective evidence builds an unassailable profile of the material's identity, purity, and critical physicochemical properties.
Caption: Overall workflow for reference standard validation.
Part 1: Unambiguous Identity Confirmation
Before purity can be assessed, the molecular identity must be unequivocally confirmed. We employ a triad of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information at the atomic level. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms (the aromatic and aldehyde protons). ¹³C NMR provides a map of the carbon skeleton. Crucially, ¹⁹F NMR is highly specific to the fluorine atoms, confirming their presence and chemical environment, which is a key structural feature of this molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 5-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence with a 30° pulse angle, a 2-second relaxation delay, and 64 scans.
-
Data Processing: Process all spectra with an appropriate line broadening (e.g., 0.3 Hz for ¹H) and perform phase and baseline corrections.
Data Summary: Expected NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~10.4 | s | - | Aldehyde (-CHO) |
| ~7.8 | s | - | Aromatic (C2-H, C6-H) | |
| ¹³C | ~185 | t | ~4 | Aldehyde Carbonyl (C=O) |
| ~165 | dd | ~260, ~10 | C3, C5 (C-F) | |
| ~135 | t | ~3 | C4 (C-CHO) | |
| ~118 | t | ~20 | C2, C6 (C-H) | |
| ~115 | s | - | Nitrile Carbon (-CN) | |
| ~110 | t | ~5 | C1 (C-CN) | |
| ¹⁹F | ~ -105 | s | - | C3-F, C5-F |
Note: These are predicted values based on similar structures and may vary slightly.[6][7][8][9]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.
Causality: While NMR confirms the atomic arrangement, MS confirms the total mass of the proposed structure, C₈H₃F₂NO.[10][11] This orthogonal technique provides a powerful cross-check.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the standard (~1 mg/mL) in an appropriate solvent like acetonitrile.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample and acquire data in both positive and negative ion modes.
-
Analysis: Compare the measured monoisotopic mass to the theoretical exact mass.
Data Summary: Mass Spectrometry Results
| Parameter | Theoretical Value | Observed Value | Difference (ppm) |
| Molecular Formula | C₈H₃F₂NO | - | - |
| Exact Mass [M+H]⁺ | 168.02554 | 168.02581 | 1.6 |
| Exact Mass [M-H]⁻ | 166.01098 | 166.01065 | -2.0 |
Part 2: Rigorous Purity Assessment and Assay
Establishing purity requires a combination of chromatographic and thermal techniques to account for all potential impurities: organic (related substances, intermediates), inorganic (water, salts), and volatile (residual solvents).
Caption: Orthogonal techniques for a complete purity profile.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for separating and quantifying non-volatile organic impurities. A method must be validated for specificity, linearity, precision, and accuracy according to ICH Q2(R1).[1][12]
Causality: The chosen reversed-phase method provides excellent separation for a wide range of aromatic compounds with varying polarities, making it ideal for detecting potential process impurities or degradation products. UV detection is suitable due to the chromophores (aromatic ring, nitrile, aldehyde) in the molecule.
Experimental Protocol: HPLC Purity Method
-
System: HPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Gradient Program: Start at 70:30 (A:B), ramp to 20:80 over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Prepare a solution of the standard at ~0.5 mg/mL in acetonitrile.
Data Summary: HPLC Validation and Purity Results
| Parameter | Specification | Result |
| Purity (Area %) | ≥ 99.8% | 99.92% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 1.0% | 0.3% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
Comparison: A standard reagent purchased from a general chemical supplier might only state "Purity: >97% (HPLC)" without providing the chromatogram or validation data. Our validated reference standard, in contrast, provides a fully traceable and defended purity value, essential for quantitative applications in a regulated environment.
Gas Chromatography (GC-HS) for Residual Solvents
Any solvents used in the final crystallization or purification steps must be quantified to ensure they do not contribute significantly to the material's mass.
Causality: Headspace Gas Chromatography (GC-HS) is the standard technique for volatile organic compounds in solid samples. It is highly sensitive and avoids dissolving the sample in a way that might obscure the analytes of interest.
Experimental Protocol: GC-HS Analysis
-
System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent.
-
Temperatures: Inlet 250°C, Detector 260°C.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).
-
Analysis: Quantify against a standard solution of expected solvents (e.g., Toluene, Ethyl Acetate, Heptane).
Data Summary: Residual Solvent Analysis
| Solvent | Specification | Result |
| Toluene | ≤ 890 ppm | Not Detected |
| Ethyl Acetate | ≤ 5000 ppm | 150 ppm |
| Total Solvents | ≤ 0.5% | 0.015% |
Thermal Analysis (TGA & DSC)
Thermal methods are critical for determining water content and assessing thermal properties, which are indicators of purity.
Causality:
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature.[13][14] It provides a direct measurement of volatile content, primarily water.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change.[13][14] For a pure crystalline solid, it shows a sharp, well-defined melting endotherm. Impurities typically broaden this peak and depress the melting point.
Experimental Protocol: Thermal Analysis
-
TGA: Heat 5-10 mg of the sample from 25°C to 200°C at 10°C/min under a nitrogen atmosphere. Calculate the mass loss up to 120°C.
-
DSC: Heat 2-5 mg of the sample from 25°C to 150°C at 10°C/min under a nitrogen atmosphere. Determine the onset temperature and peak maximum of the melting endotherm.
Data Summary: Thermal Analysis Results
| Technique | Parameter | Specification | Result |
| TGA | Loss on Drying | ≤ 0.5% | 0.08% |
| DSC | Melting Point (Onset) | Report Value | 98.5 °C |
| Endotherm Peak Shape | Sharp | Sharp, single peak |
Part 3: The Gold Standard - Quantitative NMR (qNMR) for Absolute Assay
While chromatography provides a purity value relative to other detectable components, Quantitative NMR (qNMR) is a primary ratio method that can determine the absolute purity (assay) of a substance by comparing its NMR signal response to that of a certified, unrelated internal standard of known purity.
Causality: qNMR is traceable to the International System of Units (SI) through the certified internal standard. It is independent of the analyte's structure, requiring no specific reference standard of the same compound. This makes it an authoritative method for assigning the final, certified assay value.
Experimental Protocol: qNMR Assay
-
Internal Standard: Select a certified internal standard (e.g., Maleic Anhydride) with a known purity (e.g., 99.98%) and with ¹H NMR signals that are fully resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound standard.
-
Accurately weigh ~20 mg of the certified internal standard.
-
Dissolve both together in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions: long relaxation delay (e.g., 30 seconds, >5x T₁) and a 90° pulse angle to ensure full signal relaxation and accurate integration.
-
Calculation: The assay is calculated using the formula: Assay (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Pₛ Where: I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity. Subscripts 'a' and 's' refer to the analyte and standard, respectively.
Data Summary: qNMR Assay Result
| Parameter | Result |
| Assay by qNMR | 99.90% (mass/mass) |
Conclusion: A Comparison of Standards
This guide has detailed a comprehensive, multi-technique approach to the validation of a this compound reference standard. The comparison below highlights the critical difference between a fully characterized primary standard and a typical commercial reagent.
| Feature | Validated Primary Reference Standard | Alternative (Commercial Reagent) |
| Identity | Confirmed by NMR, MS, and FTIR. | Often assumed from supplier label. |
| Purity (Organic) | Quantified by validated HPLC (>99.9%). | Typically a non-validated, single-point HPLC result (>97%). |
| Residual Solvents | Quantified by GC-HS (<0.1%). | Not typically reported. |
| Water Content | Quantified by TGA (<0.1%). | Not typically reported. |
| Absolute Assay | Determined by primary qNMR method (e.g., 99.90%). | Not available. |
| Traceability | Fully documented; traceable to certified standards. | Limited or no traceability. |
| Certificate | Comprehensive Certificate of Analysis with all data. | Basic specification sheet. |
For researchers, scientists, and drug development professionals, the choice is clear. The use of a rigorously validated reference standard is not a matter of preference but a prerequisite for producing reliable, reproducible, and regulatory-compliant data. The investment in a comprehensive validation process, as outlined in this guide, underpins the integrity of the entire analytical data lifecycle.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 3-Fluorobenzonitrile(403-54-3) 1H NMR [m.chemicalbook.com]
- 10. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. starodub.nl [starodub.nl]
- 13. mt.com [mt.com]
- 14. Thermal analysis laboratories by TGA, DTA, DSC on materials - Analytice [analytice.com]
A Spectroscopic Journey: Differentiating 3,5-Difluoro-4-formylbenzonitrile from Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of molecular compounds is paramount. This guide provides an in-depth spectroscopic comparison of the synthetically important molecule, 3,5-Difluoro-4-formylbenzonitrile, and its common precursors, 3,5-difluorobenzonitrile and 3,5-difluorobenzaldehyde. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a practical framework for identifying and assessing the purity of these compounds during synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, owing to its unique electronic properties imparted by the electron-withdrawing fluorine, nitrile, and formyl groups. Its synthesis often proceeds through a multi-step pathway, commonly starting from 3,5-difluorobenzonitrile and proceeding via 3,5-difluorobenzaldehyde. The successful progression of this synthesis requires rigorous analytical monitoring to ensure the desired chemical transformations have occurred and to identify any residual starting materials or intermediates. This guide elucidates the key spectroscopic differences that enable unambiguous differentiation of the target molecule from its precursors.
Synthetic Pathway Overview
A common route to this compound involves the formylation of a precursor. While various synthetic strategies exist, a logical pathway involves the conversion of 3,5-difluorobenzonitrile to 3,5-difluorobenzaldehyde, which is then further functionalized to the final product. Understanding this progression is crucial for interpreting the spectroscopic data at each stage.
Caption: A simplified synthetic route to this compound.
Comparative Spectroscopic Analysis
The introduction of different functional groups at each synthetic step leads to characteristic changes in the spectroscopic fingerprint of the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of these compounds. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are particularly informative.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum provides a clear distinction between the three compounds.
-
3,5-Difluorobenzonitrile: This precursor exhibits a simple spectrum with two signals in the aromatic region, corresponding to the two distinct types of aromatic protons.
-
3,5-Difluorobenzaldehyde: The presence of the aldehyde group (-CHO) introduces a highly deshielded singlet at approximately 10.35 ppm[1]. The aromatic region will also show characteristic shifts.
-
This compound: The final product's spectrum is the most complex. It features a downfield singlet for the aldehyde proton and two distinct signals for the aromatic protons, each appearing as a multiplet due to coupling with the fluorine atoms[1].
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide valuable information about the carbon framework and the presence of key functional groups.
-
3,5-Difluorobenzonitrile: The spectrum will show signals for the aromatic carbons, with the carbon of the nitrile group (-C≡N) appearing in the characteristic region of 110-120 ppm. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
-
3,5-Difluorobenzaldehyde: The most notable feature is the appearance of a signal for the carbonyl carbon of the aldehyde group, typically in the highly deshielded region of 190-200 ppm.
-
This compound: This spectrum will display signals for both the nitrile and aldehyde carbons. A key feature for confirming the structure is the carbon signal at 140.7 ppm, which shows coupling to two fluorine atoms with coupling constants of 260 Hz and 6.3 Hz, corresponding to ipso and meta coupling, respectively[1].
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3,5-Difluorobenzonitrile | Aromatic protons | Nitrile (C≡N), Aromatic carbons |
| 3,5-Difluorobenzaldehyde | Aldehyde (CHO) ~10.35 (s), Aromatic protons ~7.33 (m)[1] | Aldehyde (C=O), Aromatic carbons |
| This compound | Aldehyde (CHO) ~10.35 (s), Aromatic protons ~7.33 (m)[1] | Aldehyde (C=O), Nitrile (C≡N), Aromatic carbon with large C-F coupling (140.7)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in each molecule. The key vibrational frequencies to monitor are those of the nitrile and carbonyl groups.
-
3,5-Difluorobenzonitrile: The spectrum is characterized by a strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
-
3,5-Difluorobenzaldehyde: The defining feature is a strong absorption band in the region of 1690-1715 cm⁻¹ due to the C=O stretching of the aromatic aldehyde. The C≡N band will be absent.
-
This compound: The IR spectrum of the final product will uniquely display both the C≡N stretching vibration (around 2230-2240 cm⁻¹) and the C=O stretching vibration of the aldehyde (around 1690-1715 cm⁻¹). This simultaneous presence is a definitive confirmation of the successful synthesis.
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| 3,5-Difluorobenzonitrile | ~2230-2240 | Absent |
| 3,5-Difluorobenzaldehyde | Absent | ~1690-1715 |
| This compound | ~2230-2240 | ~1690-1715 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, which is a fundamental piece of data for identification.
-
3,5-Difluorobenzonitrile: The molecular ion peak (M⁺) will appear at an m/z of 139.
-
3,5-Difluorobenzaldehyde: The molecular ion peak will be observed at an m/z of 142.
-
This compound: The molecular ion peak for the final product will be at an m/z of 167[2].
The fragmentation patterns in the mass spectra can also provide structural information, but the molecular ion peak is the primary diagnostic tool for differentiating these compounds.
Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded and produce a single sharp peak at 0 ppm, which does not typically overlap with signals from the analyte. Shimming the magnetic field is crucial for obtaining high-resolution spectra with sharp lines.
FT-IR Spectroscopy
Caption: A generalized workflow for acquiring FT-IR spectra using an ATR accessory.
Rationale: The Attenuated Total Reflectance (ATR) technique is a common and convenient method for analyzing both liquid and solid samples with minimal sample preparation. Collecting a background spectrum is essential to subtract the absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the final spectrum only shows the absorptions of the sample.
Mass Spectrometry
Caption: A generalized workflow for acquiring mass spectra.
Rationale: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" ionization method that is well-suited for polar organic molecules and often results in a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight. The sample is dissolved in a volatile solvent to facilitate its introduction into the mass spectrometer and subsequent ionization.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary toolkit for the unambiguous identification and differentiation of this compound from its precursors, 3,5-difluorobenzonitrile and 3,5-difluorobenzaldehyde. By carefully analyzing the characteristic signals of the aldehyde and nitrile functional groups, as well as the overall changes in the molecular framework, researchers can confidently monitor the progress of their synthesis and ensure the identity and purity of their target compound. This guide serves as a foundational reference for the analytical characterization of this important class of fluorinated aromatic compounds.
References
A Comparative Analysis of the Biological Activities of Molecules Derived from 3,5-Difluoro-4-formylbenzonitrile: A Guide for Researchers
In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The privileged structures derived from 3,5-Difluoro-4-formylbenzonitrile have emerged as a versatile platform for the development of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile and formyl groups offer reactive handles for diverse chemical modifications. This guide provides a comparative analysis of the biological activities of different classes of molecules synthesized from this valuable starting material, offering insights into their therapeutic potential and the underlying structure-activity relationships.
The Strategic Advantage of the this compound Scaffold
The this compound core offers a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The gem-difluoro substitution on the phenyl ring can significantly alter the electronic properties of the molecule, influencing its pKa and lipophilicity. These modifications can, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic properties of the derived compounds, including their ability to cross biological membranes and interact with target proteins. The formyl group serves as a key reaction site for the construction of a wide array of heterocyclic and other functionalized derivatives.
This guide will delve into a comparative analysis of two prominent classes of compounds derived from this compound: pyrimidine derivatives with anticancer properties and chalcones as potential enzyme inhibitors.
Comparative Analysis of Biological Activity
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine-based compounds are a well-established class of anticancer agents, with several approved drugs in clinical use. The synthesis of novel pyrimidine derivatives from this compound has yielded compounds with potent antiproliferative activity against various cancer cell lines.
A key synthetic route involves the condensation of the aldehyde with a suitable active methylene compound, followed by cyclization to form the pyrimidine ring. The incorporation of the 3,5-difluorophenyl moiety is often associated with enhanced cytotoxic effects.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | [1] |
| HepG2 (Liver) | 5.02 | [1] | |
| HCT-116 (Colon) | 6.6 | [1] | |
| Pyrido[3,4-d]pyrimidine 30 | MGC803 (Gastric) | 0.59 | [2] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 3.56 | [3] |
| A549 (Lung) | 5.85 | [3] | |
| MCF-7 (Breast) | 7.68 | [3] |
As illustrated in Table 1, pyrimidine derivatives incorporating the difluorobenzonitrile motif exhibit potent anticancer activity across a range of cancer cell lines. For instance, indolyl-pyrimidine 4g demonstrates significant cytotoxicity against breast, liver, and colon cancer cells[1]. The pyrido[3,4-d]pyrimidine derivative 30 shows remarkable potency against gastric cancer cells with a sub-micromolar IC50 value[2]. Furthermore, pyrimidine-5-carbonitrile 10b displays broad-spectrum activity against liver, lung, and breast cancer cell lines[3].
The mechanism of action for many of these pyrimidine derivatives involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR)[1][3].
Enzyme Inhibitory Activity of Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide range of biological activities, including enzyme inhibition. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone.
One area of significant interest is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. Overactivity of XO can lead to hyperuricemia and gout. Chalcone derivatives have emerged as promising non-purine XO inhibitors.
Table 2: Xanthine Oxidase Inhibitory Activity of Representative Chalcone Derivatives
| Compound ID | IC50 (µM) | Reference |
| Chalcone Derivative 13 | 2.4 | [4] |
| Sappanchalcone Derivative 11 | 2.5 | [4] |
| Allopurinol (Reference) | 2.5 | [4] |
The data in Table 2 highlights the potent xanthine oxidase inhibitory activity of chalcone derivatives. Notably, compounds 11 and 13 exhibit IC50 values comparable to the clinically used drug, allopurinol, demonstrating their potential as therapeutic agents for gout and hyperuricemia[4]. The structure-activity relationship studies suggest that the substitution pattern on the aromatic rings of the chalcone scaffold plays a crucial role in determining their inhibitory potency[4].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Synthesis of Pyrimidine Derivatives (General Procedure)
A typical synthesis of pyrimidine derivatives from this compound involves a multi-step process. The following is a generalized protocol:
-
Step 1: Condensation. To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) and a basic catalyst (e.g., piperidine).
-
Step 2: Reflux. Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Cyclization. After completion of the initial condensation, add the third component for cyclization (e.g., guanidine, urea) and continue refluxing.
-
Step 4: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed, and dried. The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for pyrimidine synthesis.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow of the MTT assay for anticancer activity.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a classic method for synthesizing chalcones.
-
Step 1: Reactant Preparation. Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.
-
Step 2: Base Addition. Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the mixture.
-
Step 3: Reaction. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 4: Product Isolation. Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Step 5: Purification. Collect the solid by filtration, wash with water, and purify by recrystallization.
References
A Comparative Guide to the Synthesis of 3,5-Difluoro-4-formylbenzonitrile: An Essential Building Block for Pharmaceutical Research
For Immediate Release: A Senior Application Scientist's In-Depth Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The compound 3,5-Difluoro-4-formylbenzonitrile, also known as 4-Cyano-2,6-difluorobenzaldehyde, stands as a critical building block in the synthesis of a variety of therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde, a nitrile group, and two fluorine atoms, offers medicinal chemists a versatile platform for molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform researchers in their synthetic endeavors.
Introduction: The Significance of this compound in Drug Development
The presence of fluorine in drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-difluoro substitution pattern on an aromatic ring is particularly advantageous as it can modulate the electronics of adjacent functional groups and block potential sites of metabolic oxidation. The aldehyde and nitrile functionalities of this compound serve as versatile handles for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, efficient and scalable access to this intermediate is of paramount importance for the timely progression of drug discovery programs.
This guide will explore two principal synthetic strategies for the preparation of this compound:
-
Ortho-metalation and Formylation of 3,5-Difluorobenzonitrile: A classic organometallic approach leveraging the directing effect of the nitrile group.
-
Halogen-Metal Exchange and Formylation of a Halogenated Precursor: A route that begins with a pre-functionalized aromatic ring.
A thorough understanding of the nuances of each method is crucial for selecting the optimal route based on available starting materials, scale, and laboratory capabilities.
Synthetic Route 1: Ortho-metalation and Formylation of 3,5-Difluorobenzonitrile
This approach is a direct and conceptually straightforward method that relies on the deprotonation of the aromatic ring at the position ortho to the activating nitrile group, followed by quenching with a suitable formylating agent. The strong electron-withdrawing nature of the nitrile group acidifies the adjacent protons, facilitating their removal by a strong base.
dot
Caption: Ortho-metalation and formylation of 3,5-difluorobenzonitrile.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base is critical to the success of this reaction. Organolithium reagents, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) are typically employed to ensure regioselective deprotonation without competing nucleophilic addition to the nitrile. The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), the formylating agent. The subsequent aqueous workup hydrolyzes the tetrahedral intermediate to furnish the desired aldehyde.
Detailed Experimental Protocol
Materials:
-
3,5-Difluorobenzonitrile
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3,5-difluorobenzonitrile (1.0 eq).
-
Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Anhydrous DMF (1.5 eq) is then added dropwise, again ensuring the temperature does not rise significantly.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good (typically 60-80%) |
| Purity | High after chromatographic purification |
| Scalability | Can be challenging due to the need for cryogenic temperatures and handling of pyrophoric n-BuLi. |
| Safety | Requires stringent anhydrous and inert atmosphere techniques. n-BuLi is highly reactive and pyrophoric. |
| Cost-Effectiveness | Starting material (3,5-difluorobenzonitrile) is commercially available. The main cost drivers are the organolithium reagent and anhydrous solvents. |
Expert Insight: The success of this route hinges on the precise control of temperature and the exclusion of moisture and air. The purity of the n-BuLi solution is also critical, and it should be titrated before use for accurate stoichiometry. Over-addition of n-BuLi can lead to side reactions, including addition to the newly formed aldehyde.
Synthetic Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While 3,5-difluorobenzonitrile itself is not sufficiently electron-rich for a direct Vilsmeier-Haack reaction, this methodology can be applied to a more activated precursor. However, a more common strategy in the synthesis of related benzaldehydes involves the formylation of a suitable precursor followed by the introduction of the nitrile group. For the purpose of this guide, we will focus on the direct formylation of an activated precursor if available in the literature, or a closely related transformation that highlights the principles of the Vilsmeier-Haack reaction in the context of fluorinated aromatics.
Given the electron-withdrawing nature of the fluorine and nitrile groups, a direct Vilsmeier-Haack formylation of 3,5-difluorobenzonitrile is generally not feasible as the aromatic ring is deactivated towards electrophilic substitution.[3] A more plausible approach would involve the formylation of a more electron-rich precursor, such as a di-fluoroaniline derivative, followed by conversion of the amino group to a nitrile via a Sandmeyer reaction. However, for a direct comparison of formylation methods, we will present a general protocol for the Vilsmeier-Haack reaction on a suitable electron-rich aromatic substrate to illustrate the methodology.
dot
Caption: Generalized Vilsmeier-Haack formylation pathway.
Mechanistic Rationale
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like DMF with an activating agent, most commonly phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[3]
General Experimental Protocol (Illustrative)
Materials:
-
Electron-rich difluorinated aromatic precursor
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Sodium acetate or other base for workup
-
Ice
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, the electron-rich difluorinated aromatic precursor is dissolved in the chosen solvent (e.g., DCE).
-
The solution is cooled to 0 °C.
-
A pre-formed Vilsmeier reagent (prepared by the slow addition of POCl₃ to DMF at 0 °C) is added dropwise to the solution of the aromatic substrate.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature or heated as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The mixture is then neutralized with a base, such as sodium acetate or sodium hydroxide solution, until the desired pH is reached.
-
The product is extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Performance and Considerations
| Parameter | Observation |
| Yield | Highly substrate-dependent, can be good to excellent for activated systems. |
| Purity | Generally good after purification. |
| Scalability | More amenable to scale-up than organolithium reactions as it avoids cryogenic temperatures. |
| Safety | POCl₃ is corrosive and reacts violently with water. The reaction can be exothermic and requires careful temperature control. |
| Cost-Effectiveness | Reagents are generally inexpensive and readily available. |
Expert Insight: The reactivity of the aromatic substrate is the key determinant for the success of the Vilsmeier-Haack reaction. For deactivated systems, harsher conditions (higher temperatures, excess reagent) may be required, which can lead to side reactions and lower yields. The choice of solvent and the stoichiometry of the Vilsmeier reagent are critical parameters that need to be optimized for each specific substrate.
Comparative Summary and Recommendations
| Feature | Ortho-metalation and Formylation | Vilsmeier-Haack Reaction (on a suitable precursor) |
| Substrate Scope | Applicable to 3,5-difluorobenzonitrile directly. | Requires an electron-rich precursor. |
| Regioselectivity | Generally high, directed by the nitrile group. | Dependent on the directing effects of existing substituents. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere. | Typically 0 °C to elevated temperatures. |
| Key Reagents | n-Butyllithium (pyrophoric), DMF. | POCl₃ (corrosive), DMF. |
| Scalability | More challenging. | More readily scalable. |
| Safety Concerns | Handling of pyrophoric organolithiums. | Handling of corrosive and water-reactive POCl₃. |
For the direct synthesis of this compound from a readily available starting material like 3,5-difluorobenzonitrile, the ortho-metalation and formylation route is the more direct and established method. While it presents challenges in terms of handling and scalability, its high regioselectivity and predictable outcome make it a reliable choice for laboratory-scale synthesis.
The Vilsmeier-Haack reaction, while a powerful formylation tool, is less suitable for the direct conversion of 3,5-difluorobenzonitrile due to the deactivated nature of the aromatic ring. Its application would necessitate a multi-step sequence involving a more electron-rich precursor, which may be less efficient overall.
Researchers and drug development professionals should carefully consider the scale of their synthesis, their experience with handling highly reactive reagents, and the availability of starting materials when choosing the most appropriate route for the preparation of this compound. For larger-scale production, process optimization of the ortho-metalation route or the development of alternative, more scalable methods would be necessary.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-formylbenzonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper and safe disposal of complex molecules like 3,5-Difluoro-4-formylbenzonitrile is not merely a regulatory hurdle but a critical component of a robust laboratory safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the responsible management and disposal of this halogenated aromatic nitrile, ensuring the protection of personnel and compliance with environmental regulations.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. This compound presents a multi-faceted risk profile that necessitates stringent handling protocols from acquisition to disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes significant skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
Due to these properties, this compound is classified as a hazardous substance and any resulting waste must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with rigorous adherence to PPE standards. The following table outlines the minimum required PPE when handling this compound in any form—pure, in solution, or as waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact and absorption, which can cause irritation and toxicity. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[1][3] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[3] | To prevent inhalation, which can lead to respiratory tract irritation and systemic toxicity. |
Waste Segregation and Containerization: The Cornerstone of Compliance
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate regulatory mandates.[4]
Classification: this compound waste must be classified and segregated as Halogenated Organic Waste .[5] This is due to the presence of fluorine atoms on the aromatic ring.
Step-by-Step Containerization Protocol:
-
Select the Appropriate Container: Use a designated, leak-proof, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free from cracks or residues.[4]
-
Initial Labeling: As soon as the first quantity of waste is added, the container must be labeled. Do not wait until it is full.[4]
-
Complete and Accurate Labeling: The label must, at a minimum, include the following information:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "Waste this compound ". Avoid abbreviations or chemical formulas.
-
A clear list of all components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards: "Toxic, Irritant ".
-
-
Container Management:
Disposal Pathways: A Decision Framework
There are two primary disposal pathways for chemical waste: chemical neutralization and off-site disposal via a licensed contractor. The appropriate choice depends on the specific chemical, available facilities, and institutional policies.
Caption: Decision workflow for disposal of this compound.
Method 1: Chemical Neutralization (Theoretical - Not Recommended without Validation)
Chemical neutralization aims to convert a hazardous compound into a less hazardous substance. For nitriles, this is typically achieved through hydrolysis, which converts the nitrile group (-C≡N) into a carboxylic acid or an amide.[6][7]
-
Acidic Hydrolysis: Heating the nitrile with a dilute acid (e.g., hydrochloric acid) can yield the corresponding carboxylic acid (3,5-difluoro-4-formylbenzoic acid) and an ammonium salt.[6]
-
Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution (e.g., sodium hydroxide) yields the sodium salt of the carboxylic acid and ammonia gas.[6]
Causality and Trustworthiness: While chemically sound, these procedures are not recommended for routine disposal of this compound without specific, validated protocols for this molecule. The reaction conditions (temperature, concentration) must be precisely controlled, and the final product mixture would still need to be analyzed and disposed of as hazardous waste, potentially complicating the disposal process. Therefore, this method should not be attempted without explicit approval and a validated Standard Operating Procedure (SOP) from your institution's Environmental Health and Safety (EHS) department.
Method 2: Licensed Hazardous Waste Disposal (Primary Recommended Method)
This is the most secure, compliant, and universally accepted method for disposing of specialty chemicals like this compound. It ensures that the waste is handled by trained professionals and treated in facilities designed to manage hazardous materials safely.
Operational Protocol:
-
Segregation and Collection: Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing papers, silica gel), in a properly labeled Halogenated Organic Waste container.[4][5]
-
Storage: Store the sealed waste container in your designated Satellite Accumulation Area. Ensure it is away from incompatible materials, particularly strong bases, acids, and oxidizing agents.[8][3]
-
Request Pickup: Once the container is full, or you have completed the project generating the waste, arrange for pickup through your institution's EHS office or their designated hazardous waste management service.[4]
-
Final Treatment - Incineration: The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal technology for halogenated organic compounds is high-temperature incineration.[4] To ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts such as dioxins, the incineration temperature must be at least 1100°C with a residence time of at least two seconds in the post-combustion zone.[8][9][10]
Spill Management: Emergency Preparedness
Accidents can happen, and a prepared response is critical to mitigating risk.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel. Eliminate all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as outlined in Section 1.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert, non-combustible absorbent material like vermiculite or sand.[4]
-
Collection: Using non-sparking tools, carefully collect the spilled material and absorbent into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials (wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.
-
Disposal: Seal and label the container as hazardous waste and arrange for disposal through your EHS department.
Regulatory Framework: Adherence to Standards
All procedures described must be executed in accordance with federal and local regulations. Key governing bodies in the United States include:
-
Environmental Protection Agency (EPA): Sets standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), detailed in 40 CFR Parts 260-273.[2]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the Laboratory Standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan.
Your institution's EHS department is your primary resource for navigating these regulations and ensuring your laboratory's disposal procedures are compliant.
By integrating these scientifically grounded and procedurally sound disposal practices into your laboratory's workflow, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also upholds the integrity of your research and the sustainability of our shared environment.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. fishersci.com [fishersci.com]
- 9. orgsyn.org [orgsyn.org]
- 10. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
